3-Ethoxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFQMPQJMDEWKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211152 | |
| Record name | 3-Ethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-51-2 | |
| Record name | 3-Ethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ETHOXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLG9W27PYL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethoxybenzoic acid (CAS No: 621-51-2) is a derivative of benzoic acid characterized by an ethoxy group at the meta-position of the benzene ring. This substitution imparts specific physicochemical properties that make it a valuable intermediate in various fields, including organic synthesis, pharmaceuticals, and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a review of its current and potential applications in research and drug development. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using diagrams.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature. The presence of the ethoxy group influences its polarity, solubility, and melting point compared to unsubstituted benzoic acid.
Structural and General Properties
A summary of the key identifiers and structural properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 621-51-2 | |
| Molecular Formula | C₉H₁₀O₃ | |
| Molecular Weight | 166.17 g/mol | |
| Canonical SMILES | CCOc1cccc(c1)C(=O)O | [1] |
| InChI | InChI=1S/C9H10O3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |
| InChIKey | DTFQMPQJMDEWKJ-UHFFFAOYSA-N |
Physical and Chemical Constants
The physical and chemical constants of this compound are detailed in Table 2. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| Melting Point | 136-140 °C | |
| Appearance | White to off-white crystalline solid | |
| pKa (Predicted) | 4.10 ± 0.10 | N/A |
| Solubility | Soluble in ethanol, methanol, and other organic solvents. Slightly soluble in boiling water. |
Spectroscopic Data
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming the identity and structure of this compound. The expected chemical shifts for this compound in CDCl₃ are summarized in Table 3. The aromatic protons are expected to appear as multiplets in the range of 7.0-8.0 ppm, while the ethoxy group protons will be observed as a triplet and a quartet.
Table 3: Predicted NMR Data for this compound
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| -COOH | ~11-12 (broad s, 1H) | ~171 |
| Ar-H | 7.0 - 8.0 (m, 4H) | 114-131 |
| -OCH₂CH₃ | 4.08 (q, J = 7.0 Hz, 2H) | ~64 |
| -OCH₂CH₃ | 1.43 (t, J = 7.0 Hz, 3H) | ~15 |
| Ar-C (ipso, attached to COOH) | - | ~131 |
| Ar-C (ipso, attached to OEt) | - | ~159 |
Note: These are predicted values and may vary based on the solvent and experimental conditions. Data is inferred from related compounds such as 3-methoxybenzoic acid and other benzoic acid derivatives.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks are listed in Table 4.
Table 4: Expected FT-IR Peaks for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic acid) | 2500-3300 | Broad |
| C-H (Aromatic) | 3000-3100 | Sharp, medium |
| C-H (Aliphatic) | 2850-3000 | Sharp, medium |
| C=O (Carboxylic acid) | 1680-1710 | Strong, sharp |
| C=C (Aromatic) | 1450-1600 | Medium to weak |
| C-O (Ether and acid) | 1200-1300 | Strong |
Note: Data is inferred from the spectra of related compounds such as 3-methoxybenzoic acid and o-ethoxybenzoic acid.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), this compound is expected to show a molecular ion peak [M]⁺ at m/z 166. Common fragmentation patterns for benzoic acids include the loss of -OH (m/z 149) and -COOH (m/z 121). The ethoxy group can lead to the loss of an ethyl radical (-CH₂CH₃, m/z 137) or an ethoxy radical (-OCH₂CH₃, m/z 121).
Applications in Research and Drug Development
This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its derivatives have been explored for various biological activities.
Intermediate in Organic Synthesis
This compound is an important raw material for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The carboxylic acid and ethoxy groups provide two reactive sites for further chemical modifications.
Role in Drug Discovery
Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. While specific data on this compound is limited, its structural analogs have shown potential as enzyme inhibitors. For instance, derivatives of hydroxybenzoic acids have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The ethoxy group can modulate the lipophilicity and binding affinity of the molecule to its biological target.
The general mechanism for the competitive inhibition of an enzyme by a benzoic acid derivative is illustrated below. The inhibitor binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzymatic reaction.
Figure 1: General mechanism of competitive enzyme inhibition.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is via the Williamson ether synthesis, starting from a 3-hydroxybenzoic acid ester, followed by hydrolysis.
Figure 2: Workflow for the synthesis of this compound.
Detailed Protocol (adapted from):
-
Esterification of 3-Hydroxybenzoic Acid:
-
To a solution of 3-hydroxybenzoic acid (1 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxybenzoate.
-
-
Etherification of Methyl 3-hydroxybenzoate:
-
Dissolve methyl 3-hydroxybenzoate (1 eq.) in acetone in a round-bottom flask.
-
Add potassium carbonate (K₂CO₃, 2-3 eq.) and iodoethane (1.2-1.5 eq.).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain methyl 3-ethoxybenzoate.
-
-
Hydrolysis to this compound:
-
Dissolve the purified methyl 3-ethoxybenzoate in methanol and add a 10% aqueous solution of potassium hydroxide (KOH).
-
Stir the mixture at room temperature or gentle heat until the ester is fully hydrolyzed (monitor by TLC).
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid (HCl) to a pH of 2-3.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Characterization Protocol
-
NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the synthesized product in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra.
-
IR Spectroscopy: Obtain an IR spectrum of the solid product using a potassium bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Introduce a dilute solution of the product into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization or electron ionization).
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures: Wear protective gloves, eye protection, and respiratory protection. Avoid breathing dust.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis, particularly as a precursor for more complex molecules in drug discovery and materials science, is significant. This guide provides essential technical information, including experimental protocols and spectroscopic data, to support researchers and scientists in their work with this compound. Further investigation into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide to 3-Ethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Ethoxybenzoic acid, a key organic compound with applications in chemical synthesis and potential relevance in pharmaceutical and materials science. This document details its physicochemical properties, experimental protocols for its characterization and synthesis, and an exploration of its potential biological significance based on related structures.
Core Data and Physicochemical Properties
This compound, a derivative of benzoic acid, is a solid crystalline substance at room temperature. Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for researchers.[1][2][3][4]
| Property | Value |
| Molecular Weight | 166.17 g/mol |
| Molecular Formula | C₉H₁₀O₃ |
| CAS Number | 621-51-2 |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 136-140 °C |
| SMILES | CCOc1cccc(c1)C(=O)O |
| InChI Key | DTFQMPQJMDEWKJ-UHFFFAOYSA-N |
Experimental Protocols
Detailed methodologies for the characterization and synthesis of this compound are crucial for its application in research and development. The following sections provide established experimental protocols.
Determination of Molecular Weight by Titration
The molecular weight of a carboxylic acid like this compound can be accurately determined using acid-base titration.
Principle: A known mass of the acid is dissolved in a suitable solvent and titrated with a standardized solution of a strong base, typically sodium hydroxide (NaOH), to a phenolphthalein endpoint. The equivalent weight, and thus the molecular weight, can be calculated from the volume of titrant required to neutralize the acid.
Procedure:
-
Preparation of Standard NaOH Solution: Prepare a ~0.1 M NaOH solution and standardize it by titrating against a primary standard, such as potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh approximately 0.2 g of this compound into a 250 mL Erlenmeyer flask.
-
Dissolution: Dissolve the acid in approximately 50 mL of a neutralized ethanol-water mixture (1:1 v/v).
-
Titration: Add 2-3 drops of phenolphthalein indicator to the dissolved acid solution. Titrate with the standardized NaOH solution until a faint, persistent pink color is observed.
-
Calculation: The molecular weight (MW) is calculated using the following formula:
MW = (mass of acid in g) / (Molarity of NaOH × Volume of NaOH in L)
Synthesis of this compound
One common method for the synthesis of this compound is through the Williamson ether synthesis, starting from 3-hydroxybenzoic acid.
Reaction:
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxybenzoic acid in an appropriate solvent such as ethanol.
-
Addition of Base: Add an equimolar amount of a base, like sodium hydroxide, to deprotonate the phenolic hydroxyl group.
-
Addition of Ethylating Agent: Slowly add an ethylating agent, such as ethyl bromide or diethyl sulfate, to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and acidify it with a dilute mineral acid (e.g., HCl) to precipitate the this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.
Analysis by High-Performance Liquid Chromatography (HPLC)
The purity and quantification of this compound can be determined using reversed-phase HPLC.
Principle: The compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The retention time and peak area are used for qualitative and quantitative analysis, respectively.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might be from 30% to 70% organic solvent over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Biological Activity and Signaling Pathways
While this compound is primarily utilized as an intermediate in organic synthesis for pharmaceuticals, agrochemicals, and dyestuffs, its intrinsic biological activity is not extensively documented. However, the broader class of benzoic acid derivatives is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.
The biological effects of benzoic acid derivatives are often attributed to their ability to interact with various enzymes and signaling pathways. For instance, some hydroxybenzoic acid isomers have been shown to influence cardiovascular health by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes, or by activating hydroxycarboxylic acid receptors, leading to a reduction in adipocyte lipolysis.
Given the structural similarities, it is plausible that this compound could modulate similar pathways. The ethoxy group at the meta position may influence the compound's lipophilicity and its ability to interact with biological targets. Further research is required to elucidate the specific biological functions and mechanisms of action of this compound.
Hypothetical Signaling Pathway Involvement
The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, based on the known activities of related benzoic acid derivatives. It is important to note that this is a speculative representation and requires experimental validation.
References
Technical Guide: Physicochemical Characterization of 3-Ethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 3-Ethoxybenzoic acid, specifically its melting and boiling points. This document outlines experimentally determined values and details the methodologies for their measurement, serving as a vital resource for professionals in research and development.
Physicochemical Data of this compound
The accurate determination of melting and boiling points is fundamental in the characterization and quality control of chemical entities. The following table summarizes the reported values for this compound.
| Parameter | Value | Source(s) |
| Melting Point | 134 - 140 °C | [1][2] |
| 135 - 137 °C | [3] | |
| Boiling Point | 254.38 °C (rough estimate) | [4] |
Experimental Protocols for Physical Property Determination
The following sections detail standard laboratory protocols for the determination of melting and boiling points. These methods are widely accepted and can be applied to this compound.
Melting Point Determination: Capillary Method
The capillary method is the most common technique for determining the melting point of a solid crystalline substance.[4]
2.1.1 Instrumentation:
-
Melting point apparatus (e.g., Thiele tube or modern digital instrument)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle (if sample requires grinding)
-
Heating oil (for Thiele tube method)
2.1.2 Procedure (Thiele Tube Method):
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample, tapping gently to pack the solid to a height of 2-3 mm.
-
Apparatus Setup: Attach the capillary tube to a thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb.
-
Heating: Insert the thermometer and attached capillary into the Thiele tube, which is filled with a suitable heating oil (e.g., mineral oil). The rubber band should remain above the oil level.
-
Measurement: Gently heat the side arm of the Thiele tube with a small flame to induce convection currents, ensuring uniform temperature distribution. Heat rapidly at first to get an approximate melting point, then allow the apparatus to cool. For an accurate measurement, repeat the process, heating slowly (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a transparent liquid (the end of the melting range). A pure substance will typically have a sharp melting range of 0.5-1.0 °C.
Boiling Point Determination: Siwoloboff Method (Micro-Boiling Point)
For determining the boiling point with a small amount of substance, the Siwoloboff method is highly suitable.
2.2.1 Instrumentation:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil or a heating block)
2.2.2 Procedure:
-
Sample Preparation: Place a small amount (less than 0.5 mL) of liquid this compound into the small test tube.
-
Apparatus Setup: Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Assembly: Attach the test tube to a thermometer with a rubber band and immerse the assembly in a heating bath, such as a Thiele tube.
-
Heating: Begin to heat the apparatus. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.
-
Measurement: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the sample is boiling. Stop heating and allow the apparatus to cool.
-
Data Recording: The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a substance like this compound.
Caption: Workflow for determining the physical properties of this compound.
References
Solubility of 3-Ethoxybenzoic Acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxybenzoic acid, a derivative of benzoic acid, is a compound of interest in various fields, including pharmaceutical and chemical research. Its solubility in organic solvents is a critical physical property that influences its application in synthesis, purification, formulation, and drug delivery. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the limited availability of direct quantitative data by presenting information on its parent compound, benzoic acid, as a predictive reference. The guide also details established experimental protocols for solubility determination.
While specific quantitative solubility data for this compound is not extensively available in public literature, it is generally understood to be soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO), with lower solubility in water. The ethoxy group imparts a degree of hydrophobicity to the molecule. For the purpose of providing a quantitative framework, this guide presents solubility data for the parent compound, benzoic acid, which serves as a valuable baseline for estimating the solubility behavior of its derivatives.
Quantitative Solubility Data of Benzoic Acid
The following table summarizes the solubility of benzoic acid in various organic solvents at different temperatures. This data is crucial for solvent selection in processes such as crystallization, extraction, and formulation.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Mole Fraction (x) |
| Ethanol | 25 | 45.5 | 0.145 |
| 40 | 71.1 | 0.211 | |
| 60 | 121.7 | 0.323 | |
| Methanol | 25 | 57.3 | 0.148 |
| 40 | 85.1 | 0.207 | |
| 60 | 143.2 | 0.312 | |
| Acetone | 25 | 50.8 | 0.198 |
| 40 | 76.5 | 0.275 | |
| 60 | 138.9 | 0.415 | |
| Ethyl Acetate | 25 | 29.3 | 0.108 |
| 40 | 46.8 | 0.162 | |
| 60 | 88.9 | 0.273 | |
| Toluene | 25 | 10.6 | 0.040 |
| 40 | 18.4 | 0.066 | |
| 60 | 40.3 | 0.133 | |
| Carbon Tetrachloride | 25 | 4.2 | 0.019 |
| 40 | 7.9 | 0.035 | |
| 60 | 18.5 | 0.078 | |
| n-Hexane | 25 | 0.9 | 0.004 |
| 40 | 1.9 | 0.009 | |
| 60 | 4.8 | 0.021 |
Note: This data is for benzoic acid and serves as an estimate for this compound. Actual solubilities will vary.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for research and development. The following are detailed methodologies for key experiments used to measure the solubility of aromatic carboxylic acids like this compound.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining equilibrium solubility.
Methodology:
-
Saturation: An excess amount of the solute (this compound) is added to a known volume of the desired organic solvent in a sealed, thermostatically controlled vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days.
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Solvent Evaporation: A precisely measured aliquot of the clear supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Weighing and Calculation: The container with the dried solute is weighed. The solubility is then calculated as the mass of the dissolved solute per unit mass or volume of the solvent.
Isothermal Saturation Method Followed by UV/Vis Spectroscopy or HPLC Analysis
This method is suitable for compounds with a chromophore, allowing for accurate concentration determination.
Methodology:
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Sampling and Dilution: A small, accurately measured volume of the clear saturated solution is withdrawn and diluted with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Standard Curve Preparation: A series of standard solutions of the solute with known concentrations are prepared.
-
Analysis: The absorbance of the standard solutions and the diluted sample solution is measured using a UV/Vis spectrophotometer at the wavelength of maximum absorbance (λmax). Alternatively, the concentration can be determined using High-Performance Liquid Chromatography (HPLC) by comparing the peak area of the sample to a calibration curve generated from the standard solutions.
-
Calculation: The concentration of the saturated solution is calculated from the standard curve, and the solubility is expressed in the desired units.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound like this compound using the isothermal saturation method.
Analysis of the Crystal Structure of 4-Ethoxybenzoic Acid: A Technical Guide
Introduction
This technical guide provides an in-depth analysis of the crystal structure of 4-ethoxybenzoic acid. Despite a comprehensive search for the crystallographic data of 3-ethoxybenzoic acid, no publicly available crystal structure has been determined to date. Therefore, this guide focuses on the closely related isomer, 4-ethoxybenzoic acid, for which detailed X-ray crystallographic data is available. The methodologies and principles of analysis presented herein are directly applicable to the study of other small organic molecules and are of significant interest to researchers, scientists, and professionals in drug development.
The study of crystal structures is paramount in understanding the solid-state properties of a compound, which in turn influence its physical and chemical behavior, such as solubility, stability, and bioavailability. This guide summarizes the key crystallographic data for 4-ethoxybenzoic acid, details the experimental protocols for its structure determination, and provides visualizations of the experimental workflow and intermolecular interactions.
Data Presentation
The crystallographic data for 4-ethoxybenzoic acid has been determined by single-crystal X-ray diffraction. The key quantitative data is summarized in the tables below for clarity and ease of comparison.
Table 1: Crystal Data and Structure Refinement for 4-Ethoxybenzoic Acid
| Parameter | Value |
| Empirical Formula | C₉H₁₀O₃ |
| Formula Weight | 166.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 27.148(4) Å |
| b | 4.013(1) Å |
| c | 21.787(3) Å |
| α | 90° |
| β | 135.97(1)° |
| γ | 90° |
| Volume | 1665.5 ų |
| Z | 8 |
| Calculated Density | 1.32 g/cm³ |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature | 293(2) K |
| Reflections Collected | 740 |
| Final R index [I > 2σ(I)] | R = 0.053 |
Table 2: Selected Intermolecular Interactions for 4-Ethoxybenzoic Acid
| Interaction Type | Atom 1 | Atom 2 | Distance (Å) |
| Hydrogen Bond | O-H···O | O(H)···O=C | 2.600(3) |
Experimental Protocols
The determination of the crystal structure of 4-ethoxybenzoic acid involved the following key experimental procedures:
1. Crystallization: Single crystals of 4-ethoxybenzoic acid suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent system. While the specific solvent system used in the original study is not detailed, a common method for crystallizing benzoic acid derivatives involves dissolving the compound in a solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or acetone) and allowing the solvent to evaporate slowly over several days.
2. X-ray Data Collection: A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data was collected using a four-circle diffractometer equipped with a graphite-monochromated molybdenum X-ray source (MoKα radiation, λ = 0.71073 Å). The data was collected at room temperature (293 K). A series of diffraction images were recorded as the crystal was rotated through a range of angles.
3. Structure Solution and Refinement: The collected diffraction data was processed to yield a set of structure factors. The crystal structure was solved using direct methods. The initial structural model was then refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final refinement converged to an R-value of 0.053 for 740 observed reflections.
Visualization of Experimental Workflow and Molecular Interactions
To better illustrate the processes and interactions described, the following diagrams were generated using the DOT language.
Figure 1: Experimental workflow for the crystal structure determination of 4-ethoxybenzoic acid.
Figure 2: Schematic representation of the hydrogen bonding in the 4-ethoxybenzoic acid dimer.
The crystal structure of 4-ethoxybenzoic acid reveals a monoclinic system with the space group C2/c. The molecules form centrosymmetric hydrogen-bonded dimers through their carboxylic acid functionalities, a common motif in benzoic acid derivatives. This detailed structural information is crucial for understanding its solid-state properties and for computational modeling in drug design and materials science. While the crystal structure of this compound remains undetermined, the analysis of its 4-ethoxy isomer provides a valuable framework for future studies on this class of compounds.
An In-depth Technical Guide to the Synthesis of 3-Ethoxybenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-ethoxybenzoic acid and its key derivatives. It details the prevalent synthetic methodologies, including the widely utilized Williamson ether synthesis for the preparation of the core molecule. Furthermore, this document outlines the subsequent conversion of this compound into valuable derivatives such as 3-ethoxybenzoyl chloride, 3-ethoxybenzamide, and ethyl 3-ethoxybenzoate. Detailed experimental protocols, comparative data on reaction yields, and spectroscopic information are presented to assist researchers in the efficient synthesis and characterization of these compounds. The logical flow of the synthetic pathways is illustrated through diagrams to provide a clear and concise understanding of the chemical transformations.
Introduction
This compound is a valuable benzoic acid derivative that serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its derivatives have been explored for a range of biological activities. The presence of the ethoxy group at the meta-position of the benzoic acid scaffold imparts specific physicochemical properties that are leveraged in the design of new chemical entities. This guide offers a detailed exploration of the synthetic routes to this compound and its subsequent functionalization into key derivatives.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the Williamson ether synthesis, which involves the ethylation of 3-hydroxybenzoic acid. This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ion of 3-hydroxybenzoic acid attacks an ethylating agent.
General Reaction Scheme
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Two primary ethylating agents are commonly employed: diethyl sulfate and iodoethane. The choice of agent can influence reaction conditions and yields.
Protocol 2.2.1: Ethylation using Diethyl Sulfate
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as ethanol or acetone.
-
Add a base, typically sodium hydroxide (2.0 eq) or potassium carbonate (2.0 eq), to the solution and stir until the 3-hydroxybenzoic acid is fully dissolved and the corresponding phenoxide is formed.
-
Ethylation: To the resulting solution, add diethyl sulfate (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid (e.g., 2M HCl) until the pH is acidic, leading to the precipitation of this compound.
-
Purification: Filter the precipitate, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.
Protocol 2.2.2: Ethylation using Iodoethane
-
Deprotonation: Dissolve 3-hydroxybenzoic acid (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone in a round-bottom flask.
-
Add a base such as potassium carbonate (2.0 eq) and stir the mixture at room temperature for 30 minutes.
-
Ethylation: Add iodoethane (1.5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and acidify with dilute HCl to precipitate the product.
-
Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallization can be performed if necessary.
Quantitative Data
The following table summarizes typical yields and physical properties for this compound synthesized via the Williamson ether synthesis.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [2] |
| Melting Point | 136-140 °C | [2] |
| CAS Number | 621-51-2 | [2] |
| Typical Yield (Diethyl Sulfate) | 85-95% | |
| Typical Yield (Iodoethane) | 80-90% |
Synthesis of this compound Derivatives
This compound can be readily converted into several important derivatives, including the acyl chloride, amide, and ester.
Caption: Synthetic pathways to key derivatives of this compound.
Synthesis of 3-Ethoxybenzoyl Chloride
3-Ethoxybenzoyl chloride is a reactive intermediate that serves as a precursor for the synthesis of amides and esters. It is typically prepared by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Protocol 3.1.1: Chlorination using Thionyl Chloride
-
Reaction Setup: In a fume hood, place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the HCl and SO₂ byproducts.
-
Add an excess of thionyl chloride (2.0-3.0 eq), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Gently heat the mixture to reflux (around 75-85 °C) for 2-4 hours. The reaction is complete when the evolution of gas ceases.[3]
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-ethoxybenzoyl chloride can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Synthesis of 3-Ethoxybenzamide
3-Ethoxybenzamide is synthesized from 3-ethoxybenzoyl chloride via amidation with ammonia or an ammonia source.
Protocol 3.2.1: Amidation of 3-Ethoxybenzoyl Chloride
-
Reaction Setup: Dissolve the crude 3-ethoxybenzoyl chloride (1.0 eq) in an inert aprotic solvent such as dichloromethane or diethyl ether in a flask cooled in an ice bath.
-
Amidation: Slowly add a concentrated aqueous solution of ammonium hydroxide or bubble ammonia gas through the solution with vigorous stirring.
-
Reaction: Continue stirring at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Work-up: A precipitate of 3-ethoxybenzamide will form. Filter the solid and wash it with cold water to remove ammonium chloride.
-
Purification: The crude product can be recrystallized from water or an ethanol/water mixture to yield pure 3-ethoxybenzamide.
Synthesis of Ethyl 3-Ethoxybenzoate
The ethyl ester of this compound can be prepared through Fischer esterification.
Protocol 3.3.1: Fischer Esterification
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and a large excess of absolute ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ester can be purified by vacuum distillation.
Quantitative Data for Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| 3-Ethoxybenzoyl Chloride | C₉H₉ClO₂ | 184.62 | >90% (crude) |
| 3-Ethoxybenzamide | C₉H₁₁NO₂ | 165.19 | 80-90% |
| Ethyl 3-Ethoxybenzoate | C₁₁H₁₄O₃ | 194.23 | 75-85% |
Spectroscopic Data
Characterization of this compound and its derivatives is crucial for confirming their identity and purity.
1H NMR Spectroscopy
-
This compound (CDCl₃):
-
δ 1.45 (t, 3H, -OCH₂CH ₃)
-
δ 4.10 (q, 2H, -OCH ₂CH₃)
-
δ 7.10-7.80 (m, 4H, Ar-H )
-
δ 10.5-12.0 (br s, 1H, -COOH )
-
-
3-Methoxybenzoic Acid (CDCl₃, for comparison):
-
δ 3.85 (s, 3H, -OCH ₃)
-
δ 7.15-7.75 (m, 4H, Ar-H )
-
δ 11.0 (br s, 1H, -COOH )
-
Infrared (IR) Spectroscopy
-
This compound (KBr):
-
~3000 cm⁻¹ (broad, O-H stretch of carboxylic acid)
-
~2980, 2940 cm⁻¹ (C-H stretch of alkyl group)
-
~1680-1700 cm⁻¹ (C=O stretch of carboxylic acid)
-
~1600, 1580 cm⁻¹ (C=C stretch of aromatic ring)
-
~1250 cm⁻¹ (C-O stretch of ether)
-
Applications in Drug Development
Derivatives of this compound have been investigated for a range of pharmacological activities. For instance, certain amides and esters have shown potential as anti-inflammatory, analgesic, and antimicrobial agents. The structural motif is also present in more complex molecules with diverse biological targets. The synthetic routes outlined in this guide provide a foundation for the generation of novel derivatives for screening in drug discovery programs.
Conclusion
This technical guide has detailed the synthesis of this compound and its principal derivatives. The Williamson ether synthesis remains the most effective method for the preparation of the core acid, offering high yields and operational simplicity. Subsequent transformations to the acyl chloride, amide, and ester are straightforward and efficient. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the reliable production of these important chemical entities.
References
Potential Biological Activities of 3-Ethoxybenzoic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethoxybenzoic acid, a derivative of benzoic acid, is a molecule of interest within the landscape of organic synthesis and medicinal chemistry. While direct and extensive research into its specific biological activities remains limited, its structural similarity to other well-characterized benzoic acid derivatives provides a strong foundation for predicting its potential pharmacological profile. This technical guide consolidates available data on structurally related analogs to forecast the potential biological activities, mechanisms of action, and avenues for future experimental validation of this compound. The primary focus of this predictive analysis centers on its potential antimicrobial and anti-inflammatory properties, drawing parallels from closely related compounds, most notably its structural isomer, 4-ethoxybenzoic acid. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic utility of this compound.
Introduction
Benzoic acid and its derivatives are a cornerstone in pharmaceutical sciences, forming the structural basis for a wide array of therapeutic agents. The chemical tractability of the benzoic acid scaffold allows for a high degree of functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound, with its ethoxy group at the meta position of the benzene ring, presents a unique electronic and steric profile compared to its ortho and para isomers. While it is primarily recognized as a raw material and intermediate in organic synthesis, the biological activities of its analogs suggest that it may possess untapped therapeutic potential. This whitepaper will explore this potential by examining the established biological activities of key structural analogs.
Predicted Biological Activities Based on Structural Analogs
The biological activities of benzoic acid derivatives are significantly influenced by the nature and position of their substituents. Based on the activities of its structural isomers and other related benzoic acid derivatives, this compound is predicted to exhibit antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial properties of phenolic acids and their derivatives are well-documented. The lipophilicity and electronic properties of the substituents on the benzene ring play a crucial role in their ability to disrupt microbial membranes and interfere with cellular processes.
A significant study on 4-Ethoxybenzoic acid , the para-isomer of this compound, has demonstrated its efficacy against Staphylococcus aureus. This provides the most direct evidence for the potential antimicrobial action of this compound.
The following table summarizes the key quantitative findings from a study on 4-Ethoxybenzoic acid's anti-biofilm activity against Staphylococcus aureus.
| Compound | Organism | Activity | Concentration/Value | Citation |
| 4-Ethoxybenzoic acid | Staphylococcus aureus | Biofilm Inhibition | Up to 87% | [1] |
| 4-Ethoxybenzoic acid | Staphylococcus aureus | Synergistic effect with vancomycin | 85% decrease in biofilm viability | [1] |
The following protocols are based on the methodologies used to evaluate the antimicrobial properties of 4-Ethoxybenzoic acid and can be adapted for testing this compound.
Microtiter Plate Biofilm Assay:
-
Preparation of Bacterial Culture: Staphylococcus aureus is grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C.
-
Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired test concentrations.
-
Assay Procedure:
-
Aliquots of the bacterial culture, growth medium, and the test compound at various concentrations are added to the wells of a 96-well microtiter plate.
-
The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
The planktonic cells are removed, and the wells are washed with a buffer (e.g., PBS).
-
The remaining biofilm is stained with a 0.1% crystal violet solution.
-
After washing and drying, the bound crystal violet is solubilized with an appropriate solvent (e.g., 30% acetic acid).
-
The absorbance is measured at a specific wavelength (e.g., 595 nm) using a microplate reader to quantify the biofilm biomass.
-
Synergy Assay with Antibiotics:
-
Checkerboard Assay: A two-dimensional array of serial dilutions of this compound and a conventional antibiotic (e.g., vancomycin) is prepared in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterium.
-
Incubation: The plate is incubated under appropriate conditions.
-
Determination of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergistic, additive, or antagonistic).
The proposed workflow for investigating the antimicrobial mechanism of this compound is depicted below.
Caption: Proposed workflow for investigating the antimicrobial mechanism of this compound.
Anti-inflammatory Activity
Several benzoic acid derivatives have demonstrated anti-inflammatory effects, often through the inhibition of key inflammatory mediators and signaling pathways. For instance, a study on a derivative of salicylic acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, showed a significant reduction in pro-inflammatory cytokines.[2] Another study on hydroxybenzoic acid also demonstrated anti-inflammatory effects in an asthma model.[3]
Based on the known mechanisms of other anti-inflammatory benzoic acid derivatives, this compound could potentially inhibit the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
The following protocols can be employed to assess the anti-inflammatory potential of this compound.
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages):
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.
-
Cell Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS).
-
Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Measurement of Pro-inflammatory Cytokines: The levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Future Directions and Conclusion
The information available on the structural analogs of this compound strongly suggests its potential as a bioactive molecule, particularly in the antimicrobial and anti-inflammatory arenas. The provided experimental protocols offer a clear roadmap for the systematic evaluation of these potential activities.
Future research should focus on:
-
Synthesis and Characterization: Ensuring the synthesis of high-purity this compound for biological testing.
-
In Vitro Screening: Comprehensive screening for antimicrobial activity against a panel of clinically relevant pathogens and for anti-inflammatory effects using established cell-based assays.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Validating the in vitro findings in relevant animal models of infection and inflammation.
References
- 1. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of peroxybenzoic acid and hydroxybenzoic acid on allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
3-Ethoxybenzoic Acid as a Xenobiotic Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethoxybenzoic acid, a derivative of benzoic acid, is recognized as a xenobiotic compound with applications as a raw material and intermediate in various industrial syntheses, including pharmaceuticals and agrochemicals[1]. While its chemical properties are well-documented, comprehensive data on its metabolic fate and toxicological profile in biological systems are limited. This technical guide synthesizes the available information on this compound and draws analogies from structurally related compounds to provide a comprehensive overview for researchers. This document outlines its physicochemical properties, proposes a putative metabolic pathway, summarizes potential toxicological effects, and provides detailed experimental protocols for its further investigation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its behavior as a xenobiotic. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| CAS Number | 621-51-2 | |
| EC Number | 210-690-7 | |
| Melting Point | 136-140 °C | |
| Appearance | White to pale cream crystals or powder | |
| SMILES | CCOc1cccc(c1)C(O)=O | |
| InChI Key | DTFQMPQJMDEWKJ-UHFFFAOYSA-N |
Proposed Metabolic Pathway
Direct studies on the metabolism of this compound are not extensively available in the public domain. However, based on the metabolism of other xenobiotic benzoic acid derivatives, such as 3-phenoxybenzoic acid, a plausible metabolic pathway can be proposed. The metabolism of xenobiotics typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation).
Phase I Metabolism: The initial step in the biotransformation of this compound is likely to be hydroxylation of the benzene ring, catalyzed by cytochrome P450 (CYP) enzymes in the liver. This is supported by the identification of 3-ethoxy-4-hydroxybenzoic acid as a urinary metabolite following the ingestion of ethyl vanillin, a structurally related compound. O-dealkylation of the ethoxy group to form 3-hydroxybenzoic acid is another potential Phase I reaction.
Phase II Metabolism: The hydroxylated metabolites and the parent compound (if it contains a suitable functional group) can then undergo conjugation reactions to increase their water solubility and facilitate excretion. These reactions include glucuronidation, sulfation, and conjugation with amino acids like glycine. For instance, benzoic acid is primarily metabolized to its glycine conjugate, hippuric acid.
The proposed metabolic pathway is illustrated in the diagram below.
Toxicological Profile
Experimental Protocols
To address the data gaps in the metabolism and toxicity of this compound, the following experimental protocols are proposed. These are based on established methodologies for the analysis of xenobiotics.
In Vitro Metabolism Assay using Liver Microsomes
This protocol is designed to investigate the Phase I metabolism of this compound.
Methodology:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare liver microsomes (e.g., from human or rat) and an NADPH regenerating system in phosphate buffer (pH 7.4).
-
Incubation: In a microcentrifuge tube, combine the liver microsomes, this compound, and phosphate buffer. Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points and Quenching: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.
-
Sample Preparation for Analysis: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the presence of the parent compound and its metabolites using a validated LC-MS/MS method.
Cytotoxicity Assay
This protocol outlines a method to assess the potential cytotoxicity of this compound in a relevant cell line (e.g., HepG2 human liver cells).
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2) into a 96-well plate at an appropriate density and allow the cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include appropriate vehicle controls and positive controls (a known cytotoxic agent).
-
Incubation: Incubate the cells with the compound for various time points (e.g., 24, 48, and 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a standard method such as the MTT, MTS, or resazurin assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
Analysis of Urinary Metabolites
This protocol describes a general approach for the extraction and analysis of this compound and its metabolites from urine samples.
Methodology:
-
Sample Collection: Collect urine samples from subjects exposed to this compound.
-
Enzymatic Hydrolysis (Optional): To analyze for conjugated metabolites, an aliquot of the urine can be treated with β-glucuronidase and sulfatase to hydrolyze the conjugates back to their parent forms.
-
Extraction: Acidify the urine sample (with or without hydrolysis) to a low pH (e.g., 2-3) and perform liquid-liquid extraction with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Concentration and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase used for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system for the separation, identification, and quantification of this compound and its metabolites.
Conclusion
This compound is a xenobiotic of industrial importance, yet there is a significant lack of comprehensive data regarding its metabolic fate and toxicological effects. This technical guide has provided an overview of its known properties and, by drawing parallels with structurally similar compounds, has proposed a putative metabolic pathway. The detailed experimental protocols presented herein offer a framework for researchers to systematically investigate the biotransformation and potential toxicity of this compound. Such studies are crucial for a thorough risk assessment and for ensuring the safe use of this compound in its various applications. Further research is strongly encouraged to fill the existing data gaps and to provide a more complete understanding of the interaction of this xenobiotic with biological systems.
References
An In-depth Technical Guide to the Discovery and History of Ethoxybenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxybenzoic acids, as derivatives of benzoic acid, represent a class of organic compounds with significant applications in various scientific and industrial fields, including pharmaceuticals and materials science. The positional isomerism of the ethoxy group on the benzene ring—ortho (2-), meta (3-), and para (4-)—gives rise to distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and comparative properties of the three ethoxybenzoic acid isomers.
Historical Perspective and Discovery
The exploration of ethoxybenzoic acid isomers is rooted in the broader history of benzoic acid chemistry, which dates back to the 16th century. However, specific investigations into the ethoxylated derivatives began much later, with the advancement of synthetic organic chemistry in the late 19th and early 20th centuries.
The synthesis of 2-ethoxybenzoic acid was described in the scientific literature as early as 1922 by Herrmann in Justus Liebigs Annalen der Chemie.[1] This early work laid the foundation for subsequent investigations into its properties and applications. The development of synthetic routes for the meta and para isomers likely followed similar timelines, driven by the systematic exploration of aromatic substitution patterns and the Williamson ether synthesis, a key reaction for their preparation.
Physicochemical Properties
The position of the ethoxy group significantly influences the physical and chemical characteristics of the ethoxybenzoic acid isomers. These differences are critical in determining their solubility, reactivity, and interactions with biological systems.
| Property | 2-Ethoxybenzoic Acid (ortho) | 3-Ethoxybenzoic Acid (meta) | 4-Ethoxybenzoic Acid (para) |
| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol | 166.17 g/mol | 166.17 g/mol |
| Melting Point | 19.3-19.5 °C | 136-140 °C | 197-199 °C |
| Boiling Point | 174-176 °C at 15 mmHg | Not available | Not available |
| pKa | ~4.0 | Not available | Not available |
| Appearance | Pale yellow low melting solid | White to off-white crystalline powder | White to light yellow crystal powder |
| Solubility | Soluble in water | Sparingly soluble in water | Sparingly soluble in water |
Synthesis of Ethoxybenzoic Acid Isomers
The primary method for synthesizing ethoxybenzoic acid isomers involves the Williamson ether synthesis, where the corresponding hydroxybenzoic acid is reacted with an ethylating agent in the presence of a base.
General Synthesis Pathway
The overall synthetic strategy involves the etherification of a hydroxybenzoic acid precursor.
Caption: General workflow for the synthesis of ethoxybenzoic acid isomers.
Experimental Protocols
Synthesis of 2-Ethoxybenzoic Acid from Methyl Salicylate [2]
-
Preparation of the Reaction Mixture: In a 1000L reaction kettle, 5% of 95% edible ethanol is introduced. Under stirring and cooling conditions, 60 kg of solid potassium hydroxide (90% purity) is added in batches.
-
Addition of Methyl Salicylate: Methyl salicylate (152 kg, 99.5% purity) is added dropwise at 15 °C, controlling the addition rate to maintain this temperature.
-
Ethylation: Following the addition of methyl salicylate, 162 kg of diethyl sulfate is added dropwise at 15 °C. The reaction is continued for approximately 6 hours. The pH is monitored, and if it is below 11, an additional 6.1 kg of KOH is added, and the reaction is continued at 15 °C until the pH reaches 6.
-
Work-up: The reaction mixture is filtered to remove solid byproducts. The filtrate is then distilled to recover the ethanol. The resulting oil is washed with water to remove inorganic salts.
-
Hydrolysis: The oil is transferred to a 1000L reactor with 665 kg of water and 53.2 kg of NaOH. The mixture is stirred and heated at 65 °C for 6 hours to obtain a clear solution with a pH of 14.
-
Acidification and Isolation: After cooling, hydrochloric acid is added to adjust the pH to 4.5, leading to the precipitation of an oily product. The organic layer is separated, washed twice with water, and purified by distillation under reduced pressure to yield 2-ethoxybenzoic acid.
Synthesis of this compound from 3-Hydroxybenzoic Acid
A general method for the synthesis of 3-alkoxy benzoic acids involves the following steps[3]:
-
Esterification: 3-hydroxybenzoic acid is first esterified, for example, by reacting with methanol in the presence of a catalytic amount of concentrated sulfuric acid under reflux for 8 hours to yield methyl 3-hydroxybenzoate.
-
Etherification: The resulting methyl 3-hydroxybenzoate is then subjected to etherification with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base like potassium carbonate in a solvent like acetone, under reflux for 6-8 hours. This yields methyl 3-ethoxybenzoate.
-
Hydrolysis: The purified methyl 3-ethoxybenzoate is then hydrolyzed using an aqueous solution of a base, such as 10% aqueous potassium hydroxide in methanol.
-
Acidification: The reaction mixture is then acidified with a dilute acid, such as hydrochloric acid, to a pH of 10-15°C to precipitate the this compound, which is then filtered, washed, and dried.
Synthesis of 4-Ethoxybenzoic Acid from 4-Hydroxybenzoic Acid
A common laboratory preparation for a similar compound, 4-acetoxybenzoic acid, can be adapted for ethoxylation. The general principle involves the etherification of 4-hydroxybenzoic acid.[4]
-
Deprotonation: 4-hydroxybenzoic acid is dissolved in a suitable solvent, and a base (e.g., sodium hydroxide or potassium carbonate) is added to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide.
-
Ethylation: An ethylating agent, such as diethyl sulfate or ethyl iodide, is added to the reaction mixture. The mixture is typically heated to facilitate the S_N2 reaction, leading to the formation of the ethyl ether.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and acidified to precipitate the 4-ethoxybenzoic acid. The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol-water.
Biological Activities and Signaling Pathways
While extensive research exists for benzoic acid and its many derivatives, specific data on the biological activities and signaling pathways of the individual ethoxybenzoic acid isomers are more limited. However, based on their structural similarities to other biologically active benzoic acid derivatives, some potential activities can be inferred and have been investigated to some extent.
2-Ethoxybenzoic Acid:
-
Dental Applications: 2-Ethoxybenzoic acid is a well-known component of certain dental cements.[5] It acts as a chelating agent and contributes to the setting reaction of the cement. A study on the interaction between 2-ethoxybenzoic acid and eugenol, another common component in dental materials, found that 2-ethoxybenzoic acid can reduce the cytotoxicity of eugenol by scavenging eugenol radicals.
-
Antimicrobial Properties: Some studies have suggested that derivatives of ethoxybenzoic acid possess antimicrobial properties. For instance, ethyl-4-ethoxybenzoate has demonstrated anti-biofilm activity against Staphylococcus aureus.
Potential Anti-inflammatory and Analgesic Effects:
Benzoic acid derivatives are known to possess anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. While direct evidence for ethoxybenzoic acid isomers is not abundant, their structural resemblance to known NSAIDs suggests they may exhibit similar activities.
Caption: Hypothesized inhibitory action of ethoxybenzoic acid isomers on inflammatory pathways.
Further research is needed to elucidate the specific interactions of each ethoxybenzoic acid isomer with these and other signaling pathways to fully understand their therapeutic potential.
Conclusion
The ethoxybenzoic acid isomers, while sharing a common molecular formula, exhibit distinct properties and histories. 2-Ethoxybenzoic acid is the most well-documented, with a history of synthesis dating back to the early 20th century and established applications in dentistry. The synthesis of the meta and para isomers follows established organic chemistry principles, primarily the Williamson ether synthesis. While their biological activities are not as extensively characterized as other benzoic acid derivatives, their potential as anti-inflammatory, analgesic, and antimicrobial agents warrants further investigation. This guide provides a foundational understanding for researchers and professionals in drug development to explore the potential of these compounds in various therapeutic areas.
References
Methodological & Application
Application Notes and Protocols: The Versatile Role of 3-Ethoxybenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxybenzoic acid is a valuable and versatile building block in organic synthesis. Its structure, featuring a carboxylic acid and an ethoxy group on a benzene ring, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of the ethoxy group can influence the molecule's solubility, lipophilicity, and metabolic stability, properties that are of significant interest in drug discovery and development. These application notes provide detailed protocols for several key synthetic transformations of this compound, including amide bond formation, esterification, and Suzuki-Miyaura cross-coupling, and explore its potential in the development of bioactive molecules.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C9H10O3 | --INVALID-LINK-- |
| Molecular Weight | 166.17 g/mol | --INVALID-LINK-- |
| Melting Point | 136-140 °C | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
Synthetic Applications and Protocols
This compound serves as a precursor for a wide range of derivatives. The following protocols are foundational for the synthesis of amides, esters, and biaryl compounds, which are common scaffolds in medicinal chemistry.
Amide Bond Formation
The conversion of the carboxylic acid moiety of this compound to an amide is a fundamental transformation for the synthesis of numerous biologically active molecules. This can be achieved through the formation of a more reactive acyl chloride intermediate or by using coupling agents.
Protocol 1.1: Synthesis of N-Ethyl-3-ethoxybenzamide via Acyl Chloride
This two-step protocol involves the initial conversion of this compound to 3-ethoxybenzoyl chloride, followed by reaction with an amine.
Step 1: Synthesis of 3-Ethoxybenzoyl Chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Catalytic N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain crude 3-ethoxybenzoyl chloride, which can be used in the next step without further purification.
-
Step 2: Amide Formation
-
Materials:
-
Crude 3-ethoxybenzoyl chloride
-
Ethylamine
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the crude 3-ethoxybenzoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve ethylamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM and cool to 0 °C.
-
Add the 3-ethoxybenzoyl chloride solution dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[2]
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-ethyl-3-ethoxybenzamide.
-
Protocol 1.2: Direct Amide Coupling using HATU
This one-pot method utilizes a coupling agent for direct conversion.
-
Materials:
-
This compound
-
Ethylamine
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add ethylamine (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
| Reaction | Reagents | Solvent | Time (h) | Yield (%) |
| Nitration of this compound | HNO₃, H₂SO₄ | - | - | - |
| Reduction of 4-nitro-3-ethoxybenzoic acid | SnCl₂/HCl | Ethanol | - | - |
| Amidation of 4-amino-3-ethoxybenzoic acid | SOCl₂, Ethylamine | Dichloromethane | 14 | >85 |
Table 1: Quantitative data for the multi-step synthesis of 4-amino-3-ethoxy-N-ethylbenzamide starting from this compound.[1]
Esterification
Esterification of this compound is a common method to protect the carboxylic acid or to synthesize ester derivatives with potential applications as fragrances, plasticizers, or pharmaceutical intermediates.
Protocol 2.1: Fischer-Speier Esterification
-
Materials:
-
This compound
-
Methanol (excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of methanol.
-
Slowly add a catalytic amount of concentrated H₂SO₄.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.[3]
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude methyl 3-ethoxybenzoate.
-
Purify by distillation or column chromatography.
-
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Temperature | Yield (%) |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Ethanol | 0.25 | 130°C (Microwave) | 90 |
| 3-Hydroxybenzoic acid | Methanol | Conc. H₂SO₄ | Methanol | 8 | Reflux | Not Specified |
| 3-Hydroxybenzoic acid | Methanol | Catalytic HCl | Methanol | 24 | Reflux | 61 |
Table 2: Comparative data for esterification of substituted benzoic acids.[4]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. While this compound itself is not typically used directly in Suzuki couplings, its halogenated derivatives are excellent substrates for creating biaryl structures, which are prevalent in many pharmaceuticals.
Protocol 3.1: Synthesis of a Biaryl Derivative from a Halogenated this compound Derivative
This protocol outlines a general procedure for the Suzuki coupling of a bromo-substituted this compound derivative with an arylboronic acid.
-
Materials:
-
Bromo-3-ethoxybenzoic acid derivative (e.g., 2-bromo-3-ethoxybenzoic acid)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/water or Toluene/water)
-
-
Procedure:
-
In a reaction vessel, combine the bromo-3-ethoxybenzoic acid derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Bromo-1,3-dichloro-2-ethoxybenzene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 2-Bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 95 | 24 | 85 |
Table 3: Representative conditions for Suzuki-Miyaura cross-coupling reactions.
Application in Drug Development: Targeting PPAR-γ
Derivatives of benzoic acid are known to exhibit a range of biological activities, including acting as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. PPAR-γ, in particular, is a key target for drugs used to treat type 2 diabetes. The general structure of a PPAR agonist includes a polar head (like a carboxylic acid), a linker, and a hydrophobic tail. This compound can serve as a scaffold to build such molecules.
Proposed Signaling Pathway for a this compound-Derived PPAR-γ Agonist
References
Application of 3-Ethoxybenzoic Acid as a Pharmaceutical Raw Material
Introduction
3-Ethoxybenzoic acid is a versatile benzoic acid derivative that serves as a crucial raw material and intermediate in the field of organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its chemical structure, featuring both a carboxylic acid and an ethoxy group, allows for a variety of chemical modifications, making it a valuable building block in the development of complex bioactive molecules.[3] In pharmaceutical research, derivatives of benzoic acid are integral to the synthesis of a wide array of drugs, including analgesics, anti-inflammatory agents, and cardiovascular medications.[3][4]
Application in the Synthesis of Analgesic and Anti-inflammatory Agents
A significant application of ethoxybenzoic acid derivatives is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). One such prominent example is Ethenzamide (2-ethoxybenzamide), a widely used analgesic and anti-inflammatory medication for relieving fever, headaches, and other minor pains. While Ethenzamide is 2-ethoxybenzamide, the synthesis principles and reactions involving the ethoxybenzoic acid scaffold are highly relevant. The conversion of a carboxylic acid to an amide is a fundamental transformation in pharmaceutical synthesis, and 2-ethoxybenzoic acid serves as a direct precursor to Ethenzamide. This positions ethoxybenzoic acids as key intermediates in the production of such drugs.
The pharmacological action of Ethenzamide involves the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain. Some research also suggests that Ethenzamide may exert its analgesic effects through additional mechanisms, including the blockade of 5-HT2B receptors in the spinal cord.
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxybenzamide (Ethenzamide) from 2-Ethoxybenzoic Acid
This protocol details the direct amidation of 2-ethoxybenzoic acid to form 2-ethoxybenzamide (Ethenzamide). This reaction is a representative example of how an ethoxybenzoic acid can be utilized as a direct precursor to an active pharmaceutical ingredient. The procedure involves the activation of the carboxylic acid followed by reaction with an amine source.
Materials:
-
2-Ethoxybenzoic acid
-
Thionyl chloride (SOCl₂) or a suitable carbodiimide coupling agent (e.g., EDC)
-
Ammonia solution (aqueous or in a suitable organic solvent) or ammonium chloride
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Triethylamine (if using a coupling agent)
-
Hydrochloric acid (for pH adjustment)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Recrystallization solvent (e.g., Ethanol/water mixture)
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer with a heating mantle
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Activation of Carboxylic Acid:
-
In a round-bottom flask, dissolve 2-ethoxybenzoic acid in an excess of thionyl chloride.
-
Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-ethoxybenzoyl chloride can be used directly in the next step.
-
-
Amidation:
-
Cool the flask containing the 2-ethoxybenzoyl chloride in an ice bath.
-
Slowly add a concentrated solution of ammonia with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
The precipitated solid, 2-ethoxybenzamide, is collected by vacuum filtration.
-
Wash the crude product with cold water to remove any ammonium salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure 2-ethoxybenzamide.
-
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of 2-Ethoxybenzamide
| Parameter | Value | Notes |
| Reactants | ||
| 2-Ethoxybenzoic acid | 1 equivalent | Starting material. |
| Thionyl Chloride | 2-3 equivalents | Used for the activation of the carboxylic acid to the corresponding acyl chloride. |
| Ammonia | Excess | Acts as the nitrogen source for the formation of the amide. |
| Reaction Conditions | ||
| Activation Temperature | 70-80 °C (Reflux) | Typical temperature for the reaction with thionyl chloride. |
| Activation Time | 2-3 hours | Time required for the complete conversion to the acyl chloride. |
| Amidation Temperature | 0-10 °C | The reaction is exothermic and cooling is necessary to control the reaction rate and minimize side products. |
| Amidation Time | 1-2 hours | Time for the completion of the amidation reaction after the addition of ammonia. |
| Yield and Purity | ||
| Expected Yield | 80-95% | The yield can vary depending on the specific reaction conditions and purification methods. A similar synthesis of 2-ethoxybenzoic acid reported a yield of 80%. |
| Purity | >98% (after recrystallization) | Recrystallization is an effective method for obtaining high-purity product. |
| Melting Point | 132-134 °C | The melting point of pure Ethenzamide. |
Mandatory Visualization
Caption: Synthesis workflow for an API from this compound.
Caption: Mechanism of action of Ethenzamide.
References
- 1. What is the mechanism of Ethenzamide? [synapse.patsnap.com]
- 2. What is Ethenzamide used for? [synapse.patsnap.com]
- 3. Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pherobase Synthesis - 2-ethoxybenzoic acid | C9H10O3 [pherobase.com]
Application of 3-Ethoxybenzoic Acid in Agrochemical Synthesis: A Hypothetical Case Study
Note to the Reader: Extensive research did not yield publicly available, detailed protocols for the synthesis of a specific, named agrochemical starting from 3-Ethoxybenzoic acid. The following application note is a hypothetical case study based on established chemical principles to illustrate the potential use of this compound as an intermediate in the synthesis of agrochemicals. This example is for illustrative purposes only and does not represent the synthesis of a commercial agrochemical.
Introduction
This compound is a benzoic acid derivative that can serve as a versatile building block in organic synthesis.[1] Its carboxylic acid functional group allows for a variety of chemical transformations, making it a potential precursor for the synthesis of more complex molecules with biological activity, such as those found in the agrochemical industry. The ethoxy group can influence the lipophilicity and metabolic stability of the final product, which are important properties for agrochemicals.
This document outlines a hypothetical application of this compound in the synthesis of a novel amide-based fungicide. The proposed synthesis involves the conversion of this compound to its acid chloride, followed by amidation with a suitable amine to yield the target molecule.
Hypothetical Agrochemical Target: N-(4-chlorobenzyl)-3-ethoxybenzamide
For the purpose of this application note, we will consider the synthesis of N-(4-chlorobenzyl)-3-ethoxybenzamide, a hypothetical molecule designed to have potential fungicidal properties. The 3-ethoxyphenyl moiety from this compound and the 4-chlorobenzyl group are common structural motifs in various bioactive compounds.
Synthesis Pathway
The synthesis of the hypothetical fungicide N-(4-chlorobenzyl)-3-ethoxybenzamide from this compound is proposed as a two-step process:
-
Activation of the Carboxylic Acid: this compound is converted to the more reactive 3-ethoxybenzoyl chloride.
-
Amide Bond Formation: The resulting acid chloride is reacted with 4-chlorobenzylamine to form the final amide product.
Figure 1: Hypothetical synthesis pathway for N-(4-chlorobenzyl)-3-ethoxybenzamide.
Experimental Protocols
Step 1: Synthesis of 3-Ethoxybenzoyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add this compound (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material.
-
Add a catalytic amount of DMF.
-
From the dropping funnel, add thionyl chloride (1.2 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 3-ethoxybenzoyl chloride, a pale yellow oil, can be used in the next step without further purification.
Step 2: Synthesis of N-(4-chlorobenzyl)-3-ethoxybenzamide
Materials:
-
3-Ethoxybenzoyl chloride (from Step 1)
-
4-Chlorobenzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a separate flask, dissolve 4-chlorobenzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 3-ethoxybenzoyl chloride (1.0 eq) from Step 1 in anhydrous dichloromethane and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, N-(4-chlorobenzyl)-3-ethoxybenzamide, as a solid.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of N-(4-chlorobenzyl)-3-ethoxybenzamide.
| Step | Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Product | Theoretical Yield (%) | Appearance |
| 1 | This compound | 1.0 | 166.17 | 3-Ethoxybenzoyl Chloride | ~95% (crude) | Pale yellow oil |
| 2 | 3-Ethoxybenzoyl Chloride | 1.0 | 184.62 | N-(4-chlorobenzyl)-3-ethoxybenzamide | 85-90% (after purification) | White to off-white solid |
| 2 | 4-Chlorobenzylamine | 1.0 | 141.59 |
Conclusion
While a specific, documented application of this compound in the synthesis of a commercial agrochemical could not be identified in the public domain, this hypothetical case study demonstrates its potential as a valuable synthetic intermediate. The straightforward conversion of its carboxylic acid group to amides, esters, and other functionalities allows for the creation of diverse molecular structures for screening as potential new agrochemicals. Researchers in drug development and agrochemical synthesis can consider this compound as a readily available building block for generating novel compound libraries.
References
Application Notes and Protocols: 3-Ethoxybenzoic Acid as an Intermediate in Dyestuff Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of azo dyes using 3-Ethoxybenzoic acid as a key intermediate. The protocols outlined below serve as a guide for the synthesis of novel azo dyes, which have broad applications in the textile industry, as pH indicators, and as potential scaffolds in drug discovery.
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. This extended conjugated system is responsible for their vibrant colors. The synthesis of azo dyes is a cornerstone of industrial organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophile.
This compound can be utilized in dyestuff production through two primary synthetic pathways. In the first pathway, it serves as a precursor to the diazo component. This involves the nitration of this compound, followed by reduction of the nitro group to an amine, which is then diazotized. In the second pathway, this compound itself acts as the coupling component, reacting with a diazonium salt. The specific pathway and the choice of coupling or diazo partner determine the final structure and properties of the dye.
Synthetic Pathways Involving this compound
Two principal routes for the utilization of this compound in azo dye synthesis are detailed below.
Pathway 1: this compound as a Precursor to the Diazo Component
This pathway involves the functionalization of the this compound ring to introduce an amino group, which can then be diazotized.
Caption: Synthetic route where this compound is a precursor to the diazo component.
Pathway 2: this compound as the Coupling Component
In this more direct approach, this compound is used as the electron-rich species that couples with a diazonium salt.
Caption: Synthetic route where this compound acts as the coupling component.
Experimental Protocols
The following protocols are generalized and may require optimization for specific substrates and desired dye characteristics.
Protocol 1: Synthesis of 4-Amino-3-ethoxybenzoic Acid from this compound (Intermediate for Pathway 1)
This protocol details the nitration of this compound followed by the reduction of the resulting nitro compound.
Step 1a: Nitration of this compound to 3-Ethoxy-4-nitrobenzoic Acid
Caption: Workflow for the nitration of this compound.
Materials and Reagents:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Deionized Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve this compound (1.0 eq) in concentrated sulfuric acid.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid.
-
Cool the nitrating mixture in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of this compound, ensuring the temperature of the reaction mixture is maintained below 5°C.
-
After the addition is complete, continue stirring the mixture at 0°C for 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield 3-Ethoxy-4-nitrobenzoic acid.
Step 1b: Reduction of 3-Ethoxy-4-nitrobenzoic Acid to 4-Amino-3-ethoxybenzoic Acid
Materials and Reagents:
-
3-Ethoxy-4-nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Deionized Water
Procedure:
-
In a round-bottom flask, suspend 3-Ethoxy-4-nitrobenzoic acid (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (4.0 eq) to the suspension.
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration and recrystallize from an ethanol/water mixture to obtain 4-Amino-3-ethoxybenzoic acid.
Protocol 2: General Procedure for Azo Dye Synthesis
This protocol can be adapted for both Pathway 1 (using the diazotized 4-Amino-3-ethoxybenzoic acid) and Pathway 2 (using a diazotized aromatic amine and this compound as the coupling component).
Step 2a: Diazotization of a Primary Aromatic Amine
Application Notes and Protocols for the Synthesis of 3-Ethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-Ethoxybenzoic acid, an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[1][2] The primary method outlined is the Williamson ether synthesis, a reliable and versatile method for preparing ethers.[3][4][5]
Reaction Principle
The synthesis of this compound from 3-Hydroxybenzoic acid is achieved through a Williamson ether synthesis. This SN2 reaction involves the deprotonation of the phenolic hydroxyl group of 3-Hydroxybenzoic acid by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an ethylating agent, such as iodoethane or diethyl sulfate, to form the ether linkage.
Experimental Protocol
This protocol is adapted from established Williamson ether synthesis procedures.
Materials:
-
3-Hydroxybenzoic acid
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Iodoethane (CH₃CH₂I)
-
Acetone, anhydrous
-
Hydrochloric Acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
-
pH paper or meter
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-Hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.
-
Addition of Ethylating Agent: Add iodoethane (1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.
-
Work-up - Acidification: To the resulting residue, add deionized water. Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl. This will precipitate the crude this compound.
-
Work-up - Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Work-up - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield a white to off-white solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | |
| Molecular Weight | 166.17 g/mol | |
| Melting Point | 136-140 °C | |
| Appearance | White to off-white solid | |
| Typical Yield | 80-95% (Varies with specific conditions) | |
| Purity (assay) | ≥97% |
Visualizations
Reaction Scheme: Williamson Ether Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for 3-Ethoxybenzoic Acid in Complex Molecule Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethoxybenzoic acid is a valuable building block in medicinal chemistry and materials science.[1][2] Its substituted benzoic acid structure provides a versatile scaffold for the synthesis of a wide array of complex molecules. The ethoxy group at the meta position influences the electronic properties and lipophilicity of the molecule, while the carboxylic acid moiety serves as a key functional handle for various chemical transformations, most notably amide bond formation.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of more complex molecular architectures.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 621-51-2 | |
| Molecular Formula | C9H10O3 | |
| Molecular Weight | 166.17 g/mol | |
| Melting Point | 136-140 °C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, DMSO, hot water |
Applications in Complex Molecule Synthesis
This compound and its derivatives have been utilized in the development of various biologically active compounds and functional materials. For instance, derivatives of hydroxybenzoic acids have been investigated as inhibitors of enzymes such as tyrosinase. The structural motif is also found in compounds with potential antiplatelet, antioxidant, and antidiabetic properties.
Experimental Protocols
The carboxylic acid functionality of this compound is a prime site for modification, most commonly through the formation of amides, esters, or its conversion to a more reactive acyl chloride.
Protocol 1: Acyl Chloride Formation from this compound
The conversion of this compound to its acyl chloride is a common first step to facilitate reactions with nucleophiles.
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
Round-bottom flask
-
Reflux condenser
-
Scrubber (for neutralizing HCl and SO₂)
-
Rotary evaporator
Procedure using Thionyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, add this compound (1.0 eq.).
-
Under an inert atmosphere, add an excess of thionyl chloride (approximately 2-3 equivalents), either neat or in an anhydrous solvent like toluene or dichloromethane.
-
Heat the mixture to reflux and stir until the reaction is complete, which can be monitored by the cessation of gas evolution or by techniques like TLC or IR spectroscopy.
-
After cooling to room temperature, carefully remove the excess thionyl chloride and solvent by distillation, preferably under reduced pressure.
-
The resulting crude 3-ethoxybenzoyl chloride is often used in the next step without further purification.
Procedure using Oxalyl Chloride:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (approximately 1.5-2 equivalents) to the stirred solution at room temperature. Effervescence should be observed.
-
Stir the reaction mixture at room temperature until gas evolution ceases and the starting material is consumed, as monitored by TLC or IR.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-ethoxybenzoyl chloride.
Table 2: Reagents for Acyl Chloride Formation
| Reagent | Equivalents | Solvent | Conditions | Reference |
| Thionyl Chloride | 2.0-3.0 | DCM or Toluene | Reflux, 2-4 h | |
| Oxalyl Chloride/DMF (cat.) | 1.5-2.0 | DCM or Toluene | Room Temp, 1-3 h |
Protocol 2: Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry. This compound can be coupled with a variety of amines using several standard methodologies.
This traditional two-step method is highly effective, especially for less reactive amines.
Procedure:
-
Prepare 3-ethoxybenzoyl chloride from this compound as described in Protocol 1.
-
Dissolve the crude 3-ethoxybenzoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.0 eq.) and a base such as pyridine or triethylamine (Et₃N) (1.5 eq.) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the solution of the acyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration of the organic phase.
-
The crude product is typically purified by silica gel column chromatography.
HATU is a highly efficient uronium-based coupling reagent suitable for a wide range of amines.
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (2.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.05 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate and wash sequentially with aqueous acid, base, and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Table 3: Common Amide Coupling Conditions
| Coupling Reagent | Base | Solvent | Temperature | Time | Reference |
| SOCl₂ (for acyl chloride) | Pyridine or Et₃N | DCM | 0 °C to RT | 2-6 h | |
| HATU | DIEA | DMF | Room Temp | 2-16 h | |
| EDC/HOBt | DIEA or Et₃N | DMF | 0 °C to RT | 12-24 h |
Visualizing Synthetic Pathways
Diagrams are essential for clearly communicating experimental workflows and chemical transformations.
Caption: Workflow for amide synthesis.
Signaling Pathways
While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives are often designed to interact with biological targets. For example, derivatives of similar benzoic acids have been synthesized and tested for their ability to inhibit enzymes involved in various disease pathways. The general approach involves designing the molecule to bind to the active site of a target enzyme, thereby inhibiting its function.
Caption: Enzyme inhibition pathway.
Conclusion
This compound is a readily available and versatile building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols outlined in this document provide a foundation for researchers to utilize this compound in their synthetic endeavors. The straightforward conversion of its carboxylic acid group into various functionalities, particularly amides, makes it an attractive starting material for generating diverse chemical libraries.
References
Application Notes and Protocols for the Quantification of 3-Ethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 3-Ethoxybenzoic acid. The methodologies described are based on established analytical techniques for similar benzoic acid derivatives and are intended to serve as a comprehensive guide for assay development and validation.
Introduction
This compound is a derivative of benzoic acid used as a raw material and intermediate in organic synthesis.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments in drug development and chemical research. This document outlines three common analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
A comparison of the primary analytical techniques for the quantification of this compound is presented below. High-Performance Liquid Chromatography (HPLC) is often preferred for its robustness and ease of use for non-volatile compounds.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile compounds, though derivatization may be required for carboxylic acids.[3] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it ideal for complex matrices and trace-level quantification.[4]
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by precursor and product ion mass-to-charge ratios. |
| Sample Volatility | Not required. | Required (derivatization may be necessary). | Not required. |
| Derivatization | Not required. | Typically required for carboxylic acids (e.g., silylation). | Not required. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL to pg/mL range). | Very High (pg/mL to fg/mL range). |
| Specificity | Moderate. | High. | Very High. |
| Typical Run Time | 5-15 minutes. | 10-30 minutes. | 2-10 minutes. |
| Instrumentation Cost | Low to Moderate. | Moderate to High. | High. |
| Primary Application | Routine purity testing, quality control, and formulation analysis. | Impurity profiling, analysis of volatile organic compounds. | Bioanalysis, metabolite identification, trace contaminant analysis. |
High-Performance Liquid Chromatography (HPLC) with UV Detection
This section details a reverse-phase HPLC method for the quantification of this compound. The method is adapted from established procedures for analyzing benzoic acid derivatives.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the HPLC-UV method.
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Methanol (HPLC grade)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm (based on the UV absorbance maxima of similar benzoic acid derivatives)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Calibration Standards Preparation:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, and 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase to an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the sample solutions.
-
Record the peak areas from the chromatograms.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of this compound is recommended to increase its volatility and thermal stability. Silylation is a common derivatization technique for carboxylic acids.
Quantitative Data Summary
The following table presents hypothetical performance data for a GC-MS method.
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Materials and Reagents:
-
This compound reference standard
-
Pyridine or Acetonitrile (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (GC grade)
GC-MS Conditions:
-
GC Column: SH-I-5MS (30m x 0.25 mm, 0.25 µm) or similar non-polar column
-
Injector Temperature: 275 °C
-
Oven Temperature Program: Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ion Source Temperature: 200 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound in ethyl acetate.
-
Create calibration standards by diluting the stock solution.
-
-
Derivatization:
-
Evaporate 100 µL of each standard and sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dry residue.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Analysis:
-
Inject 1 µL of the derivatized solution into the GC-MS system.
-
-
Data Analysis:
-
Identify the peak corresponding to the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area of the selected ion versus concentration.
-
Quantify the analyte in the sample using the calibration curve.
-
Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This LC-MS/MS method provides high sensitivity and selectivity for the quantification of this compound, particularly in complex matrices such as biological fluids.
Quantitative Data Summary
The following table outlines the expected performance of an LC-MS/MS method.
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Protocol
Instrumentation:
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Ion Source: Electrospray Ionization (ESI), negative mode
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A likely transition would be the deprotonated molecule [M-H]⁻ as the precursor ion to a characteristic fragment ion. For this compound (MW: 166.17), the precursor would be m/z 165.
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare calibration standards and quality control samples by spiking the stock solution into the appropriate matrix (e.g., plasma, urine, or a surrogate matrix).
-
Perform sample extraction if necessary (e.g., protein precipitation with acetonitrile for plasma samples, or solid-phase extraction).
-
-
Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
-
Data Analysis:
-
Quantify this compound using the peak area ratio of the analyte to an internal standard against a calibration curve.
-
Logical Relationship Diagram
Caption: Logical flow for LC-MS/MS quantification.
Conclusion
The analytical methods described provide a comprehensive framework for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For routine quality control, the HPLC-UV method is robust and cost-effective. For trace-level quantification and analysis in complex matrices, the LC-MS/MS method is superior. The GC-MS method offers an alternative, particularly for impurity profiling, but requires a derivatization step. It is essential to validate the chosen method according to the relevant regulatory guidelines to ensure accurate and reliable results.
References
Introduction
3-Ethoxybenzoic acid is a benzoic acid derivative utilized as a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). As with any chemical entity intended for pharmaceutical use, stringent quality control is paramount to ensure its purity, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation, identification, and quantification of the main compound and any process-related or degradation impurities.
This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and its potential related compounds. The described methodology is suitable for routine quality control, stability studies, and purity assessments in research and drug development settings.
Potential Related Compounds
Impurities and related compounds in this compound can originate from the synthetic route or degradation. Potential impurities may include:
-
Starting Materials: Such as 3-Hydroxybenzoic acid and ethyl iodide (or other ethylating agents), which may remain unreacted.
-
Isomeric Impurities: Positional isomers like 2-Ethoxybenzoic acid and 4-Ethoxybenzoic acid could be formed as by-products during synthesis.
-
Hydrolysis Product: Benzoic acid could be present as a degradation product.
-
Related Synthetic Intermediates: Other benzoic acid derivatives used in the same laboratory or production facility could be potential cross-contaminants.
Experimental Protocols
Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
Chromatographic Conditions:
A standard RP-HPLC method utilizing a C18 column is proposed. The conditions provided below are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter.
Data Presentation
The following table summarizes the expected retention times and relative retention times (RRT) for this compound and its potential related compounds based on the described method. This data is representative and may vary depending on the specific chromatographic system.
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Benzoic Acid | 4.5 | 0.50 |
| 3-Hydroxybenzoic Acid | 6.2 | 0.69 |
| 4-Ethoxybenzoic Acid | 8.5 | 0.94 |
| This compound | 9.0 | 1.00 |
| 2-Ethoxybenzoic Acid | 9.8 | 1.09 |
Protocols
Protocol 1: Preparation of Mobile Phase
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Mix well and bring to volume with HPLC-grade water.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade acetonitrile. Mix well and bring to volume with HPLC-grade acetonitrile.
-
Degassing: Degas both mobile phases for at least 15 minutes using an appropriate method such as sonication or vacuum filtration before placing them on the HPLC system.
Protocol 2: System Suitability Test
Before running the sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Prepare a system suitability solution containing this compound and a known related compound (e.g., 4-Ethoxybenzoic acid) at a concentration of approximately 100 µg/mL each.
-
Inject the system suitability solution five replicate times.
-
Calculate the following parameters:
-
Tailing Factor (Asymmetry Factor): Should be between 0.8 and 1.5 for the this compound peak.
-
Theoretical Plates (N): Should be greater than 2000 for the this compound peak.
-
Resolution (Rs): The resolution between this compound and the adjacent peak should be greater than 1.5.
-
Relative Standard Deviation (RSD): The %RSD for the peak area and retention time of this compound from the five replicate injections should be less than 2.0%.
-
Protocol 3: Quantitative Analysis of Impurities
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with that of the standard.
-
Calculate the percentage of each impurity using the area normalization method with the following formula:
% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
Visualizations
Caption: General workflow for the HPLC analysis of this compound.
Caption: Logical relationship of this compound and its potential related compounds.
The Role of 3-Ethoxybenzoic Acid in the Development of Novel Bioactive Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Ethoxybenzoic acid as a versatile scaffold in the synthesis and development of novel compounds with potential therapeutic applications. The protocols outlined below detail the synthesis of amide and ester derivatives, and subsequent evaluation of their cytotoxic, anti-inflammatory, and antimicrobial activities.
Introduction
This compound is a benzoic acid derivative that serves as a valuable starting material in organic synthesis and medicinal chemistry.[1] Its structure, featuring a carboxylic acid group and an ethoxy substituent on the benzene ring, allows for diverse chemical modifications to generate a library of novel compounds. Benzoic acid and its derivatives have a well-established history of broad biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][3] The strategic modification of the this compound core can lead to the discovery of new chemical entities with enhanced potency and selectivity for various biological targets.
Synthesis of Novel this compound Derivatives
The carboxylic acid moiety of this compound is a prime site for derivatization, most commonly through the formation of amides and esters. These reactions are generally high-yielding and allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).
General Protocol for Amide Synthesis
A common method for amide synthesis from a carboxylic acid involves the use of a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).
Experimental Protocol:
-
Reaction Setup: To a stirred solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM), add DCC (1.3 equivalents) and DMAP (0.05 equivalents).
-
Activation: Stir the reaction mixture at room temperature for 5 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.3 equivalents) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the urea byproduct will precipitate out. Filter the reaction mixture and wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Protocol for Ester Synthesis
Esterification can be achieved through various methods, including Fischer esterification with an alcohol in the presence of an acid catalyst.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1 equivalent) in an excess of the desired alcohol, which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude ester can be purified by column chromatography.
Experimental Workflow for Derivative Synthesis
Biological Evaluation of Novel Compounds
The synthesized derivatives can be screened for a variety of biological activities. Below are protocols for assessing cytotoxicity, anti-inflammatory, and antimicrobial properties.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]
Experimental Protocol:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 24-48 hours.
-
MTT Addition: Add MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.
Table 1: Representative Cytotoxicity Data of Benzoic Acid Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative A | MCF-7 | 15.6 |
| Derivative B | A549 | 23.9 |
| Derivative C | HCT-116 | 18.7 |
| Doxorubicin (Control) | MCF-7 | 0.8 |
Note: The data presented are representative values for analogous benzoic acid derivatives and serve as a reference for expected activity ranges.
Anti-inflammatory Activity (COX Inhibition Assay)
The anti-inflammatory potential of the compounds can be evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Experimental Protocol:
-
Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Quantification: After a set incubation time, quantify the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.
-
Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the inhibitory potency and selectivity of the compounds.
Table 2: Representative COX Inhibition Data of Benzoic Acid Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative D | >100 | 5.2 | >19.2 |
| Derivative E | 85.3 | 0.75 | 113.7 |
| Celecoxib (Control) | 15.1 | 0.05 | 302 |
Note: The data presented are representative values for analogous benzoic acid derivatives and serve as a reference for expected activity ranges.
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The antimicrobial activity is determined by finding the minimum concentration of the compound that inhibits the visible growth of a microorganism.
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the prepared inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Table 3: Representative Antimicrobial Activity of Benzoic Acid Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative F | 64 | 128 |
| Derivative G | 32 | 64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Note: The data presented are representative values for analogous benzoic acid derivatives and serve as a reference for expected activity ranges.
Signaling Pathway Modulation
Benzoic acid derivatives have been shown to exert their biological effects by modulating key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Some benzoic acid derivatives may inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the active NF-κB dimer.
NF-κB Signaling Pathway
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and apoptosis. The JNK and p38 MAPK pathways are particularly relevant to the inflammatory response.
MAPK Signaling Pathway
References
Application Notes and Protocols: 3-Ethoxybenzoic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 3-Ethoxybenzoic acid in materials science, with a focus on liquid crystals and high-performance polymers. Detailed experimental protocols, based on established methodologies for analogous compounds, are presented to guide researchers in exploring the use of this versatile chemical building block.
Introduction
This compound is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₃. Its structure, featuring a meta-substituted ethoxy group on a benzoic acid core, provides a unique combination of rigidity and asymmetry that can be exploited in the design of advanced materials. While direct literature on the extensive materials science applications of this compound is specialized, its structural similarity to other benzoic acid derivatives that are well-established in these fields allows for the extrapolation of its potential uses and the development of relevant experimental protocols. This document outlines its application in the synthesis of thermotropic liquid crystals and as a monomer in high-performance amorphous polyesters.
Application 1: Synthesis of Thermotropic Liquid Crystals
Benzoic acid derivatives are widely used in the formation of thermotropic liquid crystals, which exhibit temperature-dependent phase transitions. The ability of the carboxylic acid group to form strong hydrogen bonds allows for the self-assembly of molecules into ordered, mesophase structures. The meta-position of the ethoxy group in this compound can lead to the formation of "bent-core" or "banana-shaped" liquid crystals, which are of significant interest for their unique ferroelectric and nonlinear optical properties.
Experimental Protocol: Synthesis of a this compound-Based Liquid Crystal (Hypothetical)
This protocol describes the synthesis of a hypothetical liquid crystalline compound, 4'-[(3-ethoxybenzoyl)oxy]biphenyl-4-carbonitrile, by esterifying this compound with a biphenyl derivative.
Materials:
-
This compound
-
4'-Hydroxybiphenyl-4-carbonitrile
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
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Magnesium sulfate (MgSO₄), anhydrous
-
Ethanol
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) and 4'-hydroxybiphenyl-4-carbonitrile (1.0 eq) in anhydrous dichloromethane (100 mL).
-
Coupling Agent Addition: To the stirred solution, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure liquid crystalline product.
-
Characterization:
-
Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
-
Determine the phase transition temperatures and enthalpies using Differential Scanning Calorimetry (DSC).
-
Observe the liquid crystalline textures using Polarized Optical Microscopy (POM) with a hot stage.
-
Workflow for Liquid Crystal Synthesis
Expected Quantitative Data
The following table presents hypothetical phase transition data for a liquid crystal derived from this compound, based on data for similar benzoic acid derivatives.[1]
| Compound | Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) |
| 4'-[(3-ethoxybenzoyl)oxy]biphenyl-4-carbonitrile | Cr to N | 125 | 25.8 |
| N to I | 210 | 1.5 |
Cr = Crystalline, N = Nematic, I = Isotropic
Application 2: Monomer for High-Performance Amorphous Polyesters
In polymer chemistry, the meta-linkage of this compound can be utilized to disrupt chain linearity and inhibit crystallization, leading to the formation of amorphous polymers. These amorphous polyesters are often characterized by high glass transition temperatures (Tg), good thermal stability, and excellent solubility in organic solvents, making them suitable for applications such as high-temperature coatings, adhesives, and matrix resins for composites.
Experimental Protocol: Synthesis of a Copolyester via Melt Polycondensation
This protocol details the synthesis of a copolyester using this compound, terephthalic acid, and ethylene glycol.
Materials:
-
This compound
-
Terephthalic acid
-
Ethylene glycol
-
Antimony(III) oxide (catalyst)
-
Triphenyl phosphite (stabilizer)
Procedure:
-
Esterification Stage:
-
Charge a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser with this compound (0.2 mol), terephthalic acid (0.8 mol), and ethylene glycol (1.1 mol).
-
Add antimony(III) oxide (0.05% by weight of monomers) and triphenyl phosphite (0.1% by weight).
-
Heat the mixture to 190-220°C under a slow stream of nitrogen. Water will begin to distill off.
-
Maintain this temperature until the distillation of water ceases (approximately 2-3 hours).
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 260-280°C.
-
Simultaneously, reduce the pressure in the reaction vessel to below 1 Torr over a period of 30-60 minutes.
-
Continue the reaction under high vacuum and elevated temperature for 3-4 hours to increase the molecular weight of the polymer. The viscosity of the melt will increase significantly.
-
-
Polymer Isolation:
-
Extrude the molten polymer from the reactor into a strand and cool it in a water bath.
-
Pelletize the solidified polymer strand.
-
-
Purification (Optional):
-
Dissolve the polyester in a suitable solvent (e.g., chloroform or a mixture of phenol and tetrachloroethane).
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Filter and dry the purified polymer in a vacuum oven.
-
-
Characterization:
-
Determine the molecular weight and molecular weight distribution by Gel Permeation Chromatography (GPC).
-
Measure the glass transition temperature (Tg) and melting temperature (Tm, if any) using Differential Scanning Calorimetry (DSC).
-
Evaluate the thermal stability using Thermogravimetric Analysis (TGA).
-
Workflow for Polyester Synthesis
Expected Quantitative Data
The following table presents hypothetical properties for an amorphous copolyester containing this compound.
| Property | Value |
| Glass Transition Temperature (Tg) | 160 - 180 °C |
| Decomposition Temperature (Td, 5% weight loss) | > 400 °C |
| Number Average Molecular Weight (Mn) | 25,000 - 40,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 3.0 |
| Solubility | Soluble in chloroform, THF, m-cresol |
Conclusion
This compound presents a promising, yet underexplored, building block for the development of advanced materials. Its meta-substituted structure is particularly advantageous for creating amorphous polymers with high thermal stability and for designing novel bent-core liquid crystals. The protocols and data presented herein, derived from established principles in materials chemistry, provide a solid foundation for researchers to investigate the full potential of this compound in their respective fields. Further research and characterization will undoubtedly uncover new and valuable applications for this versatile compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Ethoxybenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-ethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and well-established method is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-hydroxybenzoic acid with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.[1] This SN2 reaction is generally efficient for forming the ether linkage on the phenolic hydroxyl group.[2][3]
Q2: What are the critical parameters to control for maximizing the yield in the Williamson ether synthesis of this compound?
A2: To optimize the yield, careful control of the following parameters is essential:
-
Choice of Base: A sufficiently strong base is required to deprotonate the phenolic hydroxyl group of 3-hydroxybenzoic acid. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH).[1] The choice of base can influence the reaction rate and yield.
-
Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are generally preferred as they can accelerate the SN2 reaction.[4]
-
Reaction Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without promoting side reactions.
-
Purity of Reactants: The purity of 3-hydroxybenzoic acid and the ethylating agent is crucial. Impurities can lead to side reactions and lower yields.
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: The primary side reaction of concern is the E2 elimination of the ethylating agent, which is competitive with the desired SN2 reaction. This is more likely to occur with stronger bases and higher temperatures. Another potential side reaction is the alkylation of the carboxylate group, although this is generally less favored than O-alkylation of the phenol.
Q4: How can the purity of the synthesized this compound be assessed?
A4: The purity of the final product can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for quantifying the purity of this compound and detecting any impurities. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile is typically used.
-
Melting Point Analysis: A sharp melting point range close to the literature value (136-140 °C) is a good indicator of purity.
-
Spectroscopic Methods: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the desired product and identify any impurities.
Q5: What is a suitable method for the purification of crude this compound?
A5: Recrystallization is a common and effective method for purifying the crude product. The selection of an appropriate solvent is critical. An ideal solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at room temperature. Water or mixed solvent systems are often employed for the recrystallization of benzoic acid derivatives.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base used was not strong enough or used in insufficient quantity to deprotonate the phenolic hydroxyl group. 2. Poor Quality of Ethylating Agent: The ethyl iodide or diethyl sulfate may have decomposed. 3. Reaction Temperature Too Low: The reaction rate is too slow at the chosen temperature. | 1. Use a stronger base (e.g., NaH) or ensure at least two equivalents of a weaker base like K₂CO₃ are used to deprotonate both the phenol and the carboxylic acid. 2. Use a fresh, high-purity ethylating agent. 3. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Presence of Unreacted 3-Hydroxybenzoic Acid | 1. Incomplete Reaction: The reaction time was too short, or the temperature was too low. 2. Insufficient Ethylating Agent: The molar ratio of the ethylating agent to 3-hydroxybenzoic acid was too low. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress using TLC until the starting material is consumed. 2. Use a slight excess (1.1-1.2 equivalents) of the ethylating agent. |
| Formation of Significant Side Products | 1. E2 Elimination: The reaction temperature is too high, or the base is too strong/hindered, favoring elimination over substitution. 2. Reaction with Solvent: A protic solvent (e.g., ethanol) may have reacted with the ethylating agent. | 1. Lower the reaction temperature. If using a very strong base, consider a milder one like K₂CO₃. 2. Ensure a polar aprotic solvent such as DMF or acetone is used. |
| Difficulty in Product Isolation/Purification | 1. "Oiling Out" During Recrystallization: The product is precipitating as an oil instead of crystals. 2. Poor Crystal Formation: The cooling process during recrystallization was too rapid. | 1. Ensure the correct solvent or solvent mixture is used for recrystallization. The boiling point of the solvent should be lower than the melting point of the product. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals. |
Data Presentation
Table 1: Influence of Base and Solvent on Williamson Ether Synthesis Yield (Illustrative)
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| K₂CO₃ | Acetone | Reflux | 75-85 | A common and effective combination. Reaction may require longer times. |
| NaOH | Ethanol | Reflux | 70-80 | Risk of solvent reacting with the ethylating agent. |
| NaH | DMF | Room Temp to 50 | 85-95 | Higher yielding but requires anhydrous conditions and careful handling of NaH. |
Table 2: Comparison of Ethylating Agents (Illustrative)
| Ethylating Agent | Reactivity | Typical Yield (%) | Safety Considerations |
| Ethyl Iodide (EtI) | High | 80-90 | Volatile and a lachrymator. |
| Diethyl Sulfate (Et₂SO₄) | Moderate | 75-85 | Less volatile but toxic and a suspected carcinogen. Handle with extreme care. |
| Bromoethane (EtBr) | Moderate | 75-85 | Volatile and toxic. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
3-Hydroxybenzoic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethyl iodide (EtI)
-
Acetone, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).
-
Heat the mixture to reflux for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the refluxing mixture.
-
Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with 1 M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., water-ethanol mixture).
Protocol 2: Alternative Synthesis of this compound via Oxidation
Materials:
-
3-Ethoxybenzyl alcohol
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Water
Procedure:
-
Dissolve 3-ethoxybenzyl alcohol (1.0 eq) in a solution of NaOH in water.
-
Heat the solution and add a solution of potassium permanganate (KMnO₄) in water portion-wise, maintaining the temperature. The purple color of the permanganate will disappear as it reacts.
-
After the addition is complete, continue heating for a period to ensure complete oxidation. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Cool the reaction mixture and add sodium bisulfite to quench any excess permanganate and dissolve the MnO₂.
-
Filter the solution to remove any remaining inorganic solids.
-
Cool the filtrate in an ice bath and acidify with concentrated HCl to precipitate the this compound.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization.
Mandatory Visualizations
Caption: Williamson ether synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 3-Ethoxybenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 3-ethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route employed. A common method for its synthesis is the Williamson ether synthesis, starting from 3-hydroxybenzoic acid and an ethylating agent (e.g., ethyl iodide or diethyl sulfate). Potential impurities from this process include:
-
Unreacted Starting Materials: 3-hydroxybenzoic acid.
-
Byproducts of the Ethylating Agent: Ethanol or other derivatives.
-
Side Products: Small amounts of d-ethylated product or other isomers if the reaction conditions are not optimal.
-
Residual Solvents: Solvents used in the reaction and workup.
If the synthesis involves nitration of this compound for further functionalization, potential impurities could include unreacted starting material and various nitrated isomers.
Q2: My purified this compound has a low and broad melting point. What does this indicate?
A2: A low and broad melting point is a classic sign of impurities. Pure crystalline solids have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[1] For this compound, a reported melting point for the pure compound is in the range of 135-137°C.[2] If your sample melts at a lower temperature over a wider range, further purification is necessary.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process.[3][4] By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of this compound from its impurities. A suitable mobile phase for TLC of benzoic acid derivatives is often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acid remains protonated and reduces tailing on the silica plate.[5]
Troubleshooting Guides
Recrystallization
Problem 1: The crude this compound is not dissolving in the hot recrystallization solvent.
| Potential Cause | Troubleshooting Step |
| Insufficient Solvent | Add small portions of the hot solvent until the solid dissolves completely. Be patient and allow time for dissolution after each addition. |
| Inappropriate Solvent | The chosen solvent may not be suitable. Test the solubility of a small amount of your crude product in various hot solvents (e.g., ethanol, water, ethyl acetate, or mixtures like ethanol/water) to find one in which it is highly soluble when hot and poorly soluble when cold. |
| Insoluble Impurities | If a portion of the solid does not dissolve even with the addition of more hot solvent, it is likely an insoluble impurity. In this case, perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool. |
Problem 2: An oil forms instead of crystals upon cooling ("oiling out").
| Potential Cause | Troubleshooting Step |
| High Concentration of Impurities | The presence of significant impurities can lower the melting point of the mixture below the temperature of the solution, causing it to separate as an oil. Try purifying the crude material by another method first, such as column chromatography, to remove the bulk of the impurities. |
| Solution is Too Concentrated or Cooling is Too Rapid | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and allow the solution to cool more slowly. Covering the flask can help to slow the cooling rate. |
| Inappropriate Solvent | The boiling point of the solvent might be too high. Select a solvent with a lower boiling point. For mixed solvent systems, adjusting the ratio of the solvents can sometimes resolve the issue. |
Problem 3: Poor recovery of purified this compound after recrystallization.
| Potential Cause | Troubleshooting Step |
| Too Much Solvent Used | Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling. If possible, evaporate some of the solvent and attempt to recrystallize again. |
| Premature Crystallization During Hot Filtration | If crystals form on the filter paper or in the funnel during hot filtration, preheat the funnel and the receiving flask. Also, add a small excess of hot solvent just before filtering to ensure the compound stays in solution. |
| Washing with a Warm or Large Volume of Solvent | Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize the loss of product. |
Column Chromatography
Problem 1: Poor separation of this compound from impurities on the column.
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | The polarity of the eluent may not be optimal. Develop a suitable solvent system using TLC first. A good starting point for benzoic acid derivatives is a mixture of hexane and ethyl acetate. A gradient elution, where the polarity of the mobile phase is gradually increased, often provides better separation. |
| Column Overloading | Loading too much crude material onto the column will lead to broad bands and poor separation. As a general rule, use a mass ratio of silica gel to crude product of at least 30:1 for good separation. |
| Channeling in the Column | Uneven packing of the silica gel can create channels that allow the sample to pass through without proper separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Co-elution of Impurities | If an impurity has a very similar polarity to this compound, it may co-elute. In this case, try a different solvent system or a different stationary phase. Adding a small amount of acetic acid to the mobile phase can help to reduce tailing of the acidic product on the silica gel. |
Data Presentation
The following table summarizes typical parameters for the purification of crude this compound. Note that the optimal conditions and outcomes can vary depending on the nature and quantity of the impurities present in the crude material.
| Purification Technique | Typical Solvent/Mobile Phase | Estimated Purity Achieved | Estimated Yield | Key Advantages | Key Disadvantages |
| Recrystallization | Ethanol/Water or Ethyl Acetate/Hexane | >98% | 60-85% | Simple, cost-effective, and scalable. | Not effective for impurities with similar solubility; potential for product loss. |
| Silica Gel Column Chromatography | Hexane/Ethyl Acetate gradient (with 0.5% acetic acid) | >99% | 70-90% | High separation efficiency for closely related compounds. | More time-consuming, requires larger volumes of solvent, and is less scalable than recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. Adding 0.5% acetic acid to the mobile phase can improve the peak shape of the acidic product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: A general workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 3-Ethoxybenzoic Acid
Welcome to the technical support center for the synthesis of 3-Ethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important organic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a 3-hydroxybenzoic acid derivative with an ethylating agent in the presence of a base.
Q2: What are the typical starting materials and reagents for the Williamson ether synthesis of this compound?
A2: Typically, the synthesis starts with 3-hydroxybenzoic acid. The carboxyl group is often protected as an ester (e.g., methyl or ethyl ester) before the etherification step to prevent unwanted side reactions. Common ethylating agents include ethyl iodide, ethyl bromide, or diethyl sulfate. A base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is required to deprotonate the phenolic hydroxyl group. The reaction is usually carried out in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF).
Q3: What are the most common side products I should be aware of?
A3: The primary side products in the synthesis of this compound via the Williamson ether synthesis include:
-
Unreacted 3-hydroxybenzoic acid (or its ester): Incomplete reaction is a common cause of this impurity.
-
C-Alkylated products: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (at positions 2, 4, or 6) as well as on the oxygen atom.
-
Products of E2 elimination: The ethylating agent can undergo an E2 elimination reaction in the presence of a strong base, forming ethene. This is more prevalent with stronger bases and higher reaction temperatures.
-
Ethyl 3-ethoxybenzoate: If the synthesis starts with an ester of 3-hydroxybenzoic acid, incomplete hydrolysis during the final work-up will result in the presence of the corresponding ester of the product.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for a more quantitative assessment of the reaction's progress.
Q5: What are the best methods for purifying the final product?
A5: Recrystallization is the most common and effective method for purifying crude this compound. The choice of solvent is crucial for successful recrystallization. Water is a commonly used solvent for the recrystallization of benzoic acid derivatives. A mixture of solvents, such as ethanol-water, can also be effective.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | 1. Incomplete reaction. | - Ensure the base is sufficiently strong and used in an adequate amount to deprotonate the phenol. - Increase the reaction time or temperature, while monitoring for potential increases in side products. - Use a more reactive ethylating agent (e.g., ethyl iodide over ethyl bromide). |
| 2. Competing E2 elimination. | - Use a milder base. - Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. | |
| 3. Loss of product during work-up. | - Ensure complete precipitation of the product by adjusting the pH of the aqueous solution to be sufficiently acidic (pH ~2-3). - Minimize the amount of solvent used during recrystallization to avoid significant loss of product in the mother liquor. | |
| Presence of Unreacted Starting Material | Incomplete etherification. | - Increase the stoichiometry of the ethylating agent. - Ensure efficient stirring to promote contact between reactants. - Check the purity and reactivity of the starting materials and reagents. |
| Presence of C-Alkylated Impurities | The phenoxide ion acts as a nucleophile at both oxygen and carbon. | - The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation. - Modifying the cation of the base (e.g., using a different alkali metal) can sometimes alter the selectivity. |
| Presence of Ethyl 3-ethoxybenzoate in the Final Product | Incomplete hydrolysis of the ester protecting group. | - Increase the duration or temperature of the hydrolysis step. - Ensure a sufficient excess of the hydrolyzing agent (e.g., NaOH or KOH) is used. |
| Product is an Oil or Does Not Solidify | Presence of significant impurities that depress the melting point. | - Attempt to purify the crude product by column chromatography before recrystallization. - Try different solvent systems for recrystallization. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via the Williamson ether synthesis is provided below.
Step 1: Esterification of 3-Hydroxybenzoic Acid (Example with Methanol)
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To a solution of 3-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for 4-6 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and neutralize the sulfuric acid with a saturated solution of sodium bicarbonate.
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Extract the methyl 3-hydroxybenzoate with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
Step 2: Etherification of Methyl 3-Hydroxybenzoate
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Dissolve methyl 3-hydroxybenzoate in acetone or DMF.
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Add anhydrous potassium carbonate as the base.
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Add diethyl sulfate or ethyl iodide as the ethylating agent.
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Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
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After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
Step 3: Hydrolysis of Methyl 3-Ethoxybenzoate
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Dissolve the crude methyl 3-ethoxybenzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
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Reflux the mixture for 2-4 hours.
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After cooling, acidify the reaction mixture with dilute hydrochloric acid to a pH of 2-3 to precipitate the this compound.
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Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 4: Purification by Recrystallization
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Dissolve the crude this compound in a minimum amount of hot water or an ethanol-water mixture.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
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Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration and dry them thoroughly.
Visualizations
The following diagrams illustrate the key chemical transformation and a logical workflow for troubleshooting common issues.
Caption: Williamson Ether Synthesis of this compound and Potential Side Reactions.
Caption: Troubleshooting Workflow for this compound Synthesis.
Technical Support Center: Scale-Up of 3-Ethoxybenzoic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the industrial-scale production of 3-Ethoxybenzoic acid. The information is presented in a practical question-and-answer format to directly address specific issues that may be encountered during synthesis and scale-up.
Troubleshooting Guide
Low Yield or Incomplete Reaction
Problem: The yield of this compound is significantly lower than expected, or reaction monitoring (e.g., by TLC or HPLC) indicates a substantial amount of unreacted 3-hydroxybenzoic acid.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation of 3-Hydroxybenzoic Acid | The phenoxide and carboxylate must be formed for the etherification to proceed. Ensure the base (e.g., KOH, NaOH) is of high purity, anhydrous, and used in sufficient molar excess (typically at least 2 equivalents). Consider using a stronger base like potassium carbonate in a polar aprotic solvent.[1][2] |
| Low Reactivity of Ethylating Agent | Check the purity and age of the ethylating agent (e.g., ethyl bromide, diethyl sulfate). Consider using a more reactive agent like ethyl iodide, though cost may be a factor at scale.[3] |
| Suboptimal Reaction Temperature | Williamson ether syntheses often require heating.[4] Start with a moderate temperature (e.g., 50-60 °C) and gradually increase if the reaction is sluggish, while monitoring for byproduct formation.[4] For scale-up, ensure efficient and uniform heat transfer throughout the reactor. |
| Inappropriate Solvent | Polar aprotic solvents like DMF, DMSO, or acetone are generally preferred for Williamson ether synthesis as they can accelerate the reaction rate. Ensure the solvent is anhydrous. |
| Insufficient Reaction Time | Scale-up reactions may require longer reaction times than laboratory-scale experiments. Monitor the reaction progress closely and ensure it has reached completion before work-up. Reaction times can range from a few hours to overnight. |
Formation of Impurities and Byproducts
Problem: The final product is contaminated with significant levels of impurities, leading to difficult purification.
Possible Causes & Solutions:
| Impurity/Byproduct | Formation Mechanism & Troubleshooting Steps |
| Unreacted 3-Hydroxybenzoic Acid | See "Low Yield or Incomplete Reaction" section above. |
| O-Alkylation vs. C-Alkylation | While less common for phenoxides, C-alkylation at the ortho and para positions to the hydroxyl group can occur. Using polar protic solvents can favor O-alkylation. |
| Elimination Byproducts | If using ethyl halides, elimination to form ethylene can compete with the desired substitution reaction, especially at higher temperatures. Lowering the reaction temperature can favor the SN2 pathway. |
| Hydrolysis of Ethylating Agent | If water is present in the reaction mixture, the ethylating agent can hydrolyze, reducing its availability for the desired reaction. Ensure anhydrous conditions. |
| Impurity from Starting Material | Ensure the purity of the starting 3-hydroxybenzoic acid is high, as impurities may carry through the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the industrial production of this compound?
A1: The most prevalent and scalable method is the Williamson ether synthesis. This involves the reaction of 3-hydroxybenzoic acid with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base.
Q2: What are the critical process parameters to control during the scale-up of the Williamson ether synthesis for this compound?
A2: Key parameters to control are:
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Stoichiometry of Reactants: Precise control of the molar ratios of 3-hydroxybenzoic acid, the base, and the ethylating agent is crucial.
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Temperature: Maintaining the optimal reaction temperature is critical to ensure a reasonable reaction rate while minimizing side reactions like elimination.
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Mixing: Efficient agitation is necessary to ensure homogeneity, especially in large reactors, to promote heat and mass transfer.
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Anhydrous Conditions: Water can consume the base and hydrolyze the ethylating agent, leading to lower yields.
Q3: How can I effectively monitor the progress of the reaction at a large scale?
A3: In-process monitoring can be achieved using techniques like Thin Layer Chromatography (TLC) for a quick qualitative assessment or High-Performance Liquid Chromatography (HPLC) for more quantitative analysis of the disappearance of starting materials and the appearance of the product.
Q4: What are the recommended purification methods for this compound at an industrial scale?
A4: The primary purification method is recrystallization from a suitable solvent or solvent mixture. Common solvents for benzoic acid derivatives include water, ethanol, and ethyl acetate. An acid-base workup can also be employed to separate the acidic product from neutral impurities.
Q5: My final product has a persistent color. What could be the cause and how can I remove it?
A5: Color may be due to trace impurities or degradation products. Treatment with activated carbon during the workup or recrystallization process can often effectively remove colored impurities.
Experimental Protocols
General Protocol for Williamson Ether Synthesis of this compound
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Dissolution and Deprotonation: In a suitable reactor, dissolve 3-hydroxybenzoic acid (1 equivalent) in a polar aprotic solvent such as acetone or DMF.
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Base Addition: Add a slight excess of a powdered, anhydrous base, such as potassium carbonate (approximately 2.2 equivalents), to the stirred solution.
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Ethylating Agent Addition: Add the ethylating agent (e.g., ethyl bromide, 1.1-1.5 equivalents) dropwise to the stirred mixture.
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Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC or HPLC. The reaction time can vary.
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Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Remove the solvent under reduced pressure.
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Purification: Dissolve the crude product in water with the aid of a base (e.g., NaOH). Wash with a water-immiscible organic solvent to remove neutral impurities. Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the this compound.
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Isolation and Drying: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
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Recrystallization (Optional): For higher purity, recrystallize the product from a suitable solvent.
Visualizations
References
Technical Support Center: 3-Ethoxybenzoic Acid Stability and Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Ethoxybenzoic acid. The information is designed to address potential issues encountered during experimental studies related to its stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Like other benzoic acid derivatives, this compound is susceptible to degradation under several conditions. The primary factors of concern are exposure to high temperatures, oxidative conditions, and potentially prolonged exposure to UV light. Hydrolysis under strongly acidic or basic conditions might also lead to degradation, primarily targeting the ethoxy group.
Q2: I am observing a loss of purity in my this compound sample over time. What could be the cause?
A2: A gradual loss of purity in a this compound sample stored under ambient conditions could be due to slow oxidation or hydrolysis, especially if the sample is exposed to air and moisture. It is also crucial to ensure the storage container is inert and properly sealed. For long-term storage, it is advisable to keep the material in a cool, dark, and dry place, preferably under an inert atmosphere.
Q3: Are there any known degradation products of this compound?
A3: While specific degradation studies on this compound are not extensively documented in publicly available literature, potential degradation products can be inferred from the degradation of similar compounds. Under harsh conditions, cleavage of the ether bond could potentially yield 3-hydroxybenzoic acid and ethanol. Oxidative conditions might lead to the formation of hydroxylated derivatives on the benzene ring. Decarboxylation to form ethoxybenzene is a possibility under severe thermal stress.[1][2]
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability-indicating assays of aromatic carboxylic acids like this compound.[3][4][5] This method allows for the separation and quantification of the parent compound from its potential degradation products. Gas Chromatography (GC) could also be used, potentially after derivatization. UV-Vis spectrophotometry can be employed for preliminary assessments of degradation if the degradation products have different UV spectra from the parent compound.
Troubleshooting Guides
Problem 1: Inconsistent results in stability studies under thermal stress.
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Possible Cause: Non-uniform heating or sublimation of the sample. Benzoic acid and its derivatives can sublime at elevated temperatures.
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Troubleshooting Steps:
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Ensure the use of a calibrated oven with uniform temperature distribution.
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Use sealed vials for the study to prevent loss of material due to sublimation.
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Consider conducting thermal analysis using techniques like Thermogravimetric Analysis (TGA) to understand the thermal behavior of your specific batch of this compound.
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Problem 2: Appearance of unexpected peaks in HPLC chromatograms during forced degradation studies.
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Possible Cause 1: Interaction with excipients or formulation components.
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Troubleshooting Steps:
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Perform forced degradation studies on the placebo (formulation without the active pharmaceutical ingredient) under the same stress conditions. This will help in identifying peaks originating from excipient degradation.
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Analyze the drug substance alone to confirm which peaks are genuine degradants of this compound.
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Possible Cause 2: The degradation pathway is more complex than anticipated.
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Troubleshooting Steps:
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Employ a gradient HPLC method to ensure the separation of all potential degradants, which may have a wide range of polarities.
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Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks, which can help in elucidating their structures.
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Problem 3: Difficulty in achieving significant degradation under photolytic stress.
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Possible Cause: The compound is relatively photostable, or the experimental setup is not providing sufficient light exposure.
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Troubleshooting Steps:
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Ensure that the light source used for the photostability study provides the required intensity and spectral range as specified in ICH guideline Q1B.
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Conduct the study on the drug substance in solution, as this often accelerates photodegradation compared to the solid state.
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Increase the exposure time or intensity of the light source.
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Include a positive control (a compound known to be photolabile) to verify the experimental setup.
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Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines a general procedure for conducting forced degradation studies to establish a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Heat the solution at 80°C for 24 hours.
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Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
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Analyze by HPLC.
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-
Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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Keep the solution at 80°C for 24 hours.
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Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
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Analyze by HPLC.
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-
Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
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Keep the solution at room temperature for 24 hours, protected from light.
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Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
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Analyze by HPLC.
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-
Thermal Degradation (Solid State):
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Place a known amount of solid this compound in a glass vial.
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Heat in an oven at 105°C for 48 hours.
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Cool, dissolve a portion of the sample in the solvent to get a concentration of 0.1 mg/mL.
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Analyze by HPLC.
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-
Photolytic Degradation:
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Expose a solution of this compound (0.1 mg/mL) and a thin layer of the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
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A control sample should be kept in the dark under the same temperature conditions.
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Analyze both the light-exposed and dark control samples by HPLC.
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Data Presentation
The following tables provide an illustrative template for presenting quantitative data from stability studies. The data presented here is hypothetical and serves as an example.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Assay of this compound | % Degradation | Number of Degradation Products |
| 0.1 M HCl (80°C, 24h) | 92.5 | 7.5 | 2 |
| 0.1 M NaOH (80°C, 24h) | 88.2 | 11.8 | 3 |
| 3% H₂O₂ (RT, 24h) | 95.1 | 4.9 | 1 |
| Thermal (105°C, 48h) | 98.6 | 1.4 | 1 |
| Photolytic (ICH Q1B) | 99.2 | 0.8 | 1 |
Table 2: Chromatographic Data of this compound and its Degradation Products
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| This compound | 8.5 | 1.00 |
| Degradant 1 (Acid Hydrolysis) | 4.2 | 0.49 |
| Degradant 2 (Acid Hydrolysis) | 6.8 | 0.80 |
| Degradant 3 (Base Hydrolysis) | 3.5 | 0.41 |
| Degradant 4 (Oxidative) | 9.7 | 1.14 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Synthesis of 3-Ethoxybenzoic Acid
Welcome to the technical support center for the synthesis of 3-Ethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a salt of 3-hydroxybenzoic acid (or its ester derivative) with an ethylating agent, such as ethyl iodide or diethyl sulfate.
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The primary impurities depend on the chosen synthetic route.
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Starting from 3-Hydroxybenzoic Acid:
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Unreacted 3-Hydroxybenzoic Acid: Incomplete etherification will result in the presence of the starting material.
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Ethyl 3-Hydroxybenzoate: If the carboxylic acid is esterified by the ethylating agent under the reaction conditions.
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Over-alkylation Products: In rare cases, reaction at other positions on the benzene ring (C-alkylation) can occur.[1]
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Byproducts from Ethylating Agent: For example, ethanol can be formed from the hydrolysis of the ethylating agent.
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Starting from an Ester of 3-Hydroxybenzoic Acid (e.g., Ethyl 3-hydroxybenzoate):
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Unreacted Ethyl 3-hydroxybenzoate: Incomplete etherification.
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3-Hydroxybenzoic Acid: If the ester group is hydrolyzed during the subsequent work-up or purification steps.
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Incomplete Hydrolysis: If the final step is the hydrolysis of an ethyl 3-ethoxybenzoate intermediate, some of this ester may remain.
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Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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TLC: A simple and rapid method to qualitatively track the disappearance of the starting material and the appearance of the product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
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HPLC: Provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting materials, intermediates, and the final product.
Q4: What is the best method for purifying the crude this compound?
A4: Recrystallization is a highly effective method for purifying crude this compound.[2][3] Water or a mixture of ethanol and water are commonly used solvent systems for the recrystallization of benzoic acid derivatives.[4][5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Ineffective Deprotonation: The base used may not be strong enough to fully deprotonate the hydroxyl group of 3-hydroxybenzoic acid. | - Use a stronger base (e.g., sodium hydroxide, potassium hydroxide) or ensure the base is used in a sufficient molar excess. - Ensure the reagents are dry, as water can consume the base. |
| 2. Poor Quality Ethylating Agent: The ethyl iodide or diethyl sulfate may have decomposed. | - Use a fresh or purified bottle of the ethylating agent. | |
| 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature while monitoring for side product formation using TLC or HPLC. | |
| Presence of Significant Amounts of Unreacted Starting Material | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | - Increase the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed. |
| 2. Inadequate Stoichiometry: An insufficient amount of the ethylating agent was used. | - Use a slight excess of the ethylating agent (e.g., 1.1 to 1.5 equivalents). | |
| Formation of Side Products (e.g., Alkenes from E2 Elimination) | 1. High Reaction Temperature: Higher temperatures can favor the E2 elimination side reaction, especially with secondary or tertiary alkyl halides (though less of a concern with primary ethylating agents). | - Maintain the lowest effective reaction temperature. |
| 2. Strong, Sterically Hindered Base: While a strong base is needed, a very hindered base might favor elimination. | - Use a non-hindered strong base like potassium carbonate or sodium hydroxide. | |
| Difficulty in Isolating the Product | 1. Incomplete Precipitation: The product may be too soluble in the work-up solvent. | - After acidification, cool the solution in an ice bath to maximize precipitation. - If the product remains in solution, perform an extraction with a suitable organic solvent like ethyl acetate or diethyl ether. |
| 2. Emulsion Formation During Extraction: The presence of salts or other impurities can lead to the formation of an emulsion. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Centrifugation can also be effective. |
Data Presentation: Influence of Reaction Conditions on Purity
The following table provides illustrative data on how different reaction parameters can influence the yield and purity of this compound. Note: This data is hypothetical and intended for educational purposes to demonstrate expected trends.
| Parameter | Condition A | Condition B | Condition C |
| Base | K₂CO₃ | NaOH | NaH |
| Solvent | Acetone | DMF | THF |
| Temperature (°C) | 56 (reflux) | 80 | 66 (reflux) |
| Reaction Time (h) | 12 | 6 | 8 |
| Yield of this compound (%) | 75 | 92 | 88 |
| Impurity Profile (%) | |||
| 3-Hydroxybenzoic Acid | 8 | 2 | 3 |
| Ethyl 3-hydroxybenzoate | 5 | 1 | 2 |
| Other Impurities | 2 | 1 | 1 |
| Purity by HPLC (%) | 85 | 96 | 94 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound from 3-Hydroxybenzoic Acid
This protocol describes a direct ethylation of 3-hydroxybenzoic acid.
Materials:
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3-Hydroxybenzoic acid
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Ethyl iodide
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Potassium carbonate (anhydrous)
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Acetone (anhydrous)
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Hydrochloric acid (1 M)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate
Procedure:
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To a stirred solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).
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Heat the mixture to reflux for 30 minutes.
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Add ethyl iodide (1.5 eq) dropwise to the refluxing mixture.
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Continue refluxing for 12-24 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Evaporate the acetone under reduced pressure.
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Dissolve the residue in water and acidify with 1 M HCl to a pH of approximately 2.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude this compound by recrystallization from hot water or an ethanol/water mixture.
Protocol 2: HPLC Analysis of this compound Purity
This protocol outlines a method for determining the purity of a this compound sample.
Instrumentation:
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HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Phosphoric acid (or another suitable acid for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation.
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Standard Preparation: Accurately weigh a known amount of pure this compound and 3-hydroxybenzoic acid standards and dissolve them in the mobile phase to prepare stock solutions. Prepare a series of dilutions to create a calibration curve.
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Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to a known concentration.
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HPLC Analysis:
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Set the flow rate to 1.0 mL/min.
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Set the UV detection wavelength to 254 nm.
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Inject the standards and the sample solution.
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Data Analysis: Identify and quantify the peaks corresponding to this compound and any impurities by comparing their retention times and peak areas to the standards.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Reaction Monitoring for 3-Ethoxybenzoic Acid Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in monitoring the synthesis of 3-ethoxybenzoic acid. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 3-hydroxybenzoic acid to form a phenoxide ion, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction.[1][3]
Q2: Which reaction monitoring techniques are most suitable for the synthesis of this compound?
A2: The choice of reaction monitoring technique depends on the available equipment and the desired level of detail. Common and effective techniques include:
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Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective method to qualitatively track the consumption of the starting material (3-hydroxybenzoic acid) and the formation of the product (this compound).
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts over time.[4]
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture, including potential side products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and quantitative analysis of the reaction mixture composition.
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Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the broad O-H stretch of the starting phenol and the appearance of characteristic ether peaks.
Q3: How can I visually track the progress of the reaction using Thin-Layer Chromatography (TLC)?
A3: On a TLC plate, the starting material, 3-hydroxybenzoic acid, is more polar than the product, this compound, due to the presence of the hydroxyl group. Therefore, 3-hydroxybenzoic acid will have a lower retention factor (Rf) value and will not travel as far up the plate as the less polar product. By spotting the reaction mixture alongside the starting material at different time points, you can observe the disappearance of the starting material spot and the appearance and intensification of the product spot.
Q4: What are the expected 1H NMR chemical shifts for the starting material and product?
A4: In the 1H NMR spectrum, the key change to monitor is the disappearance of the phenolic -OH proton of 3-hydroxybenzoic acid and the appearance of the ethoxy group signals in this compound. The ethoxy group will typically show a triplet at approximately 1.4 ppm (for the -CH3) and a quartet at around 4.1 ppm (for the -O-CH2-). The aromatic protons will also experience a slight shift in their chemical environment.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Deprotonation of 3-Hydroxybenzoic Acid | Ensure the base used (e.g., sodium hydride, potassium carbonate) is fresh and added in a sufficient molar excess (typically 1.1-1.5 equivalents). Ensure the reaction is performed under anhydrous (dry) conditions, as water will quench the base. | Complete deprotonation of the starting material, leading to a higher concentration of the reactive phenoxide nucleophile and improved product formation. |
| Inactive Ethylating Agent | Use a fresh bottle of ethyl iodide or ethyl bromide. Alkyl halides can degrade over time. | An active ethylating agent will readily react with the phenoxide, increasing the yield of the desired ether. |
| Low Reaction Temperature | Gradually increase the reaction temperature. The Williamson ether synthesis often requires heating to proceed at a reasonable rate. | An increased reaction rate and higher conversion to the product. Monitor for the formation of side products at higher temperatures. |
| Insufficient Reaction Time | Extend the reaction time and monitor the progress using a suitable technique like TLC or HPLC. | The reaction proceeds to completion, maximizing the product yield. |
Issue 2: Presence of Significant Side Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| E2 Elimination of Ethyl Halide | The alkoxide is a strong base and can promote the elimination of the ethyl halide to form ethene, especially at higher temperatures. Use the lowest effective reaction temperature. Consider using a less hindered base if applicable. | Minimized formation of the alkene byproduct, leading to a cleaner reaction mixture and higher yield of the desired ether. |
| Dialkylation of the Phenol (less common) | Use a controlled amount of the ethylating agent (typically 1.0-1.2 equivalents). | Prevents the formation of undesired byproducts from multiple alkylations. |
| Reaction with Solvent | Ensure the chosen solvent (e.g., DMF, acetonitrile) is inert under the reaction conditions. Some solvents can react with strong bases. | A cleaner reaction profile with fewer solvent-related impurities. |
Experimental Protocols
TLC Monitoring of this compound Synthesis
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Materials:
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Silica gel TLC plates (e.g., with F254 indicator)
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Developing chamber
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Capillary tubes for spotting
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. The polarity can be adjusted for optimal separation.
-
UV lamp (254 nm)
-
-
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
On a TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark spots for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Dissolve a small amount of 3-hydroxybenzoic acid in a suitable solvent (e.g., ethyl acetate) to use as a reference.
-
Using a capillary tube, spot the starting material solution on the "SM" mark.
-
Withdraw a small aliquot of the reaction mixture and spot it on the "RM" mark.
-
Spot both the starting material and the reaction mixture on the "co-spot" mark.
-
Carefully place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The disappearance of the lower Rf starting material spot and the appearance of a higher Rf product spot indicates reaction progress.
-
HPLC Analysis of Reaction Mixture
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting condition could be 60:40 acetonitrile:water with 0.1% acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by adding it to a vial containing a small amount of dilute acid (if the reaction is basic).
-
Dilute the quenched sample with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample and monitor the chromatogram. The retention time of 3-hydroxybenzoic acid will be shorter than that of the less polar this compound.
-
Quantify the components by creating a calibration curve with known standards.
-
Visualizations
Caption: Williamson ether synthesis of this compound.
Caption: General workflow for reaction monitoring.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Synthesis of 3-Ethoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 3-ethoxybenzoic acid. The guidance focuses on the common challenges and solvent effects associated with the Williamson ether synthesis, the primary route for this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Presence of Water: Moisture in the reaction can quench the base and hydrolyze the alkylating agent.[1] 2. Ineffective Base: The base may be old, of low purity, or not strong enough for complete deprotonation of the phenolic hydroxyl group. 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.[1] 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a fresh, high-quality base such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if necessary. 3. Gradually increase the reaction temperature while monitoring for the formation of side products. A typical temperature range is 50-100 °C.[1] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time until the starting material is consumed. |
| Presence of Unreacted 3-Hydroxybenzoic Acid | 1. Incomplete Deprotonation: Insufficient base to fully deprotonate the 3-hydroxybenzoic acid. 2. Poor Solubility: The starting material or the base may not be sufficiently soluble in the chosen solvent. | 1. Use a slight excess of the base (e.g., 1.5-2.0 equivalents). 2. Choose a solvent that effectively dissolves the reactants. Polar aprotic solvents like DMF or DMSO are often good choices.[2] |
| Formation of Side Products | 1. Esterification of the Carboxylic Acid: The carboxylic acid group can be esterified if not protected, especially under certain conditions. 2. Elimination Reaction (E2): This is a common competing reaction with the desired SN2 reaction, especially with secondary or tertiary alkyl halides, or at high temperatures.[3] | 1. To avoid this, the synthesis can start with methyl 3-hydroxybenzoate, followed by etherification and then hydrolysis of the ester to the carboxylic acid. 2. Use a primary alkyl halide (e.g., bromoethane or iodoethane). Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Starting Material: This can make separation by column chromatography challenging. 2. Formation of Emulsions during Workup: This can complicate the extraction process. | 1. After the reaction, acidification of the mixture will protonate the carboxylic acid group of both the product and any unreacted starting material. The product can then be purified by recrystallization. 2. Add brine (saturated NaCl solution) during the aqueous workup to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Williamson ether synthesis. This reaction involves the deprotonation of 3-hydroxybenzoic acid (or its ester) with a base to form a phenoxide, which then acts as a nucleophile and attacks an ethylating agent, such as bromoethane or diethyl sulfate, in an SN2 reaction.
Q2: How does the choice of solvent affect the synthesis of this compound?
A2: The solvent plays a critical role in the Williamson ether synthesis. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are generally preferred. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and thus more nucleophilic, which accelerates the rate of the SN2 reaction. Protic solvents, such as ethanol, can hydrogen bond with the phenoxide, reducing its nucleophilicity and slowing down the reaction.
Q3: Why is my yield of this compound consistently low?
A3: Low yields can be attributed to several factors. The most common issues include the presence of water in the reaction, which deactivates the base; incomplete deprotonation of the 3-hydroxybenzoic acid due to an insufficient amount or strength of the base; a reaction temperature that is too low; or insufficient reaction time. Competing side reactions, such as elimination, can also reduce the yield of the desired ether product.
Q4: What is the best base to use for this synthesis?
A4: The choice of base depends on the specific reaction conditions and the solvent used. For solvents like acetone or DMF, potassium carbonate (K₂CO₃) is a common and effective base. For a more robust reaction, a stronger base like sodium hydride (NaH) can be used in an anhydrous solvent like THF or DMF.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is placed on a TLC plate alongside spots of the starting materials (3-hydroxybenzoic acid and the ethylating agent). The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.
Data Presentation: Solvent Effects on Williamson Ether Synthesis
| Solvent | Dielectric Constant (ε) | Typical Reaction Time (hours) | Illustrative Yield (%) | Notes |
| Acetone | 21 | 6 - 12 | 85 - 95 | A good balance of polarity and ease of removal. Commonly used in industrial applications. |
| N,N-Dimethylformamide (DMF) | 37 | 2 - 6 | > 90 | Highly polar aprotic solvent, effectively accelerates SN2 reactions. Higher boiling point can be advantageous for higher reaction temperatures. |
| Dimethyl Sulfoxide (DMSO) | 47 | 1 - 4 | > 95 | Very polar aprotic solvent that can significantly increase the reaction rate. Can be difficult to remove completely during workup. |
| Ethanol | 25 | 12 - 24 | 60 - 75 | A protic solvent that can solvate the nucleophile, slowing the reaction rate. Often used when the corresponding alkoxide (sodium ethoxide) is the base. |
Note: The data presented are illustrative and can vary depending on the specific substrates, base, and temperature used.
Experimental Protocols
Protocol: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 3-hydroxybenzoic acid and bromoethane using potassium carbonate as the base and acetone as the solvent.
Materials:
-
3-Hydroxybenzoic acid
-
Bromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add bromoethane (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC until the 3-hydroxybenzoic acid is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with water, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Reactions with 3-Ethoxybenzoic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing chemical reactions involving 3-Ethoxybenzoic acid.
Esterification of this compound
Esterification of the carboxylic acid group is a common transformation for this compound. Selecting the appropriate catalyst and conditions is crucial for achieving high yields and preventing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for esterifying this compound? A1: The most prevalent methods are the Fischer-Speier esterification and coupling agent-mediated esterification. Fischer-Speier esterification involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1] This method is effective but can be harsh. Milder methods utilize coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2]
Q2: How do I choose between an acid catalyst and a coupling agent? A2: The choice depends on the substrate's sensitivity. For robust molecules, Fischer esterification with a catalyst like H₂SO₄ is a cost-effective option.[3] If your substrate contains acid-sensitive functional groups, a milder coupling agent like DCC or EDC is preferable to avoid degradation or side reactions.[2]
Q3: Can microwave-assisted synthesis be used for the esterification of this compound? A3: Yes, microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times.[3] When using sealed-vessel microwave conditions, it may be necessary to add the acid catalyst at intervals to overcome equilibrium limitations and drive the reaction to completion.
Q4: What is a potential side reaction when using strong acid catalysts? A4: A key potential side reaction is the cleavage of the ethoxy ether bond, especially under harsh acidic conditions (e.g., strong acids like HBr or HI at high temperatures). While less common with catalysts like H₂SO₄ under typical esterification conditions, it's a possibility to be aware of. Monitoring the reaction for the formation of 3-hydroxybenzoic acid is recommended.
Troubleshooting Guide: Esterification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive or insufficient catalyst. 2. Reaction has reached equilibrium. 3. Presence of water in reactants or solvent. | 1. Switch to a stronger acid catalyst (e.g., H₂SO₄) or increase catalyst loading. 2. Use a large excess of the alcohol to shift the equilibrium. Use a Dean-Stark apparatus or add a dehydrating agent to remove water as it forms. 3. Ensure all reactants and solvents are anhydrous. |
| Formation of Byproducts | 1. Ether cleavage of the ethoxy group. 2. Dehydration of the alcohol (if using a strong Brønsted acid). | 1. Use milder conditions (lower temperature, less catalyst) or switch to a non-acidic method like Steglich esterification. 2. Lower the reaction temperature. Consider using a Lewis acid catalyst or a solid acid catalyst. |
| Difficult Product Isolation | 1. Incomplete neutralization of the acid catalyst. 2. Emulsion formation during aqueous workup. | 1. Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. 2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
Data Presentation: Catalyst Performance in Esterification
The following table summarizes various reported conditions for the esterification of benzoic acid derivatives, which can serve as a starting point for optimizing this compound reactions.
| Ester Product | Alcohol | Catalyst | Solvent | Temp. | Yield (%) | Reference |
| Methyl 3-hydroxybenzoate | Methanol | Conc. H₂SO₄ | Methanol | Reflux | Not Specified | |
| Methyl 3-hydroxybenzoate | Methanol | Catalytic HCl | Methanol | Reflux | 61% | |
| Ethyl 4-fluoro-3-nitrobenzoate | Ethanol | H₂SO₄ (cat.) | Ethanol | 130°C (MW) | >90% | |
| Various Benzoic Esters | Ethanol, Butanol, Hexanol | Deep Eutectic Solvent | Solvent-free | 75°C | 67-88% |
Experimental Protocol: Fischer Esterification of this compound
This protocol describes the synthesis of Ethyl 3-ethoxybenzoate using a strong acid catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 molar equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.
-
Reaction: Heat the mixture to reflux (approximately 78°C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 8-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Carefully wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude ester can be further purified by column chromatography if necessary.
Visualization: Esterification Workflow
Caption: General experimental workflow for acid-catalyzed esterification.
Amidation of this compound
Directly converting the carboxylic acid to an amide is a fundamental transformation in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What catalysts are effective for the direct amidation of this compound? A1: Transition metal salts, particularly those of titanium and niobium, have shown high efficacy. Titanium tetrafluoride (TiF₄) is an effective catalyst for the direct amidation of aromatic carboxylic acids in refluxing toluene. Niobium pentoxide (Nb₂O₅) is another robust, reusable Lewis acid catalyst applicable to a wide range of carboxylic acids and amines.
Q2: What are the typical reaction conditions for TiF₄-catalyzed amidation? A2: For aromatic acids like this compound, a catalyst loading of around 10 mol% of TiF₄ in refluxing toluene is typical, with reaction times around 24 hours. The reaction generally works well with both alkyl and aryl amines.
Q3: Can I use coupling reagents for amidation? A3: Yes, standard peptide coupling reagents such as DCC, EDC, HATU, and PyBOP are highly effective for amide bond formation. These are often used under milder, room-temperature conditions but are stoichiometrically consumed and can be more expensive than catalytic methods.
Troubleshooting Guide: Amidation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Formation of ammonium salt between the acid and amine. 2. Steric hindrance from a bulky amine or ortho-substituent. 3. Catalyst deactivation. | 1. Use a catalytic method (e.g., TiF₄, Nb₂O₅) that operates at higher temperatures to overcome salt formation. 2. Increase catalyst loading or reaction time. For TiF₄, increasing the catalyst to 50 mol% can improve yields with hindered substrates. 3. Ensure anhydrous conditions. Some catalysts are sensitive to water. |
| Side Product Formation | 1. Racemization if using chiral amino acids/amines. 2. Over-activation leading to side reactions. | 1. Use a coupling reagent known to suppress racemization, such as HATU or COMU, often in combination with a base like DIEA. 2. Reduce the amount of coupling reagent or run the reaction at a lower temperature. |
Data Presentation: Catalyst Performance in Direct Amidation
| Acid | Amine | Catalyst | Catalyst Loading | Solvent | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Benzylamine | TiF₄ | 10 mol% | Toluene | 24 | 98 | |
| 2-Methoxybenzoic Acid | Benzylamine | TiF₄ | 10 mol% | Toluene | 24 | 61 | |
| Cinnamic Acid | Benzylamine | TiF₄ | 10 mol% | Toluene | 24 | 99 | |
| n-Dodecanoic Acid | Aniline | Nb₂O₅ | 30 wt% | None | 24 | >99 |
Experimental Protocol: TiF₄-Catalyzed Direct Amidation
This protocol is adapted for the synthesis of N-Benzyl-3-ethoxybenzamide.
-
Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add this compound (1.0 eq), toluene, and titanium tetrafluoride (TiF₄, 10 mol%).
-
Reagent Addition: Add benzylamine (1.1 eq) to the mixture via syringe.
-
Reaction: Heat the mixture to reflux (approximately 110°C) for 24 hours, monitoring by TLC.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine.
-
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by column chromatography or recrystallization.
Suzuki Cross-Coupling Reactions
To create biaryl structures, the carboxyl group of this compound can be used as a directing group or the molecule can be functionalized with a halide to participate in cross-coupling reactions. For this guide, we will assume a derivative, such as 3-Ethoxy-4-iodobenzoic acid, is used.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst system for a Suzuki coupling reaction? A1: The Suzuki reaction is a palladium-catalyzed cross-coupling of an organoboron species with an organohalide. A typical catalyst system consists of a palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Q2: What is the role of the base in the Suzuki reaction? A2: The base plays multiple crucial roles: it facilitates the formation of the active palladium catalyst, promotes the formation of a more nucleophilic borate species, and accelerates the final reductive elimination step.
Q3: My Suzuki reaction is not working. What should I check first? A3: First, verify the quality and activity of your palladium catalyst. Catalysts can degrade with improper storage. Second, ensure your base is sufficiently strong and soluble in the reaction medium. Finally, check for issues with the organoboron reagent, as boronic acids can undergo protodeboronation (loss of the boron group).
Visualization: Suzuki Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.
Potential Side Reaction: Ether Cleavage
The ethoxy group in this compound is an ether, which is generally stable but can be cleaved under certain conditions, primarily strong acidic environments.
Frequently Asked Questions (FAQs)
Q1: Under what conditions can the ethoxy group be cleaved? A1: Ether cleavage is an acid-catalyzed nucleophilic substitution reaction. It typically requires strong acids, especially hydrohalic acids like HBr and HI, often at elevated temperatures. Lewis acids such as BBr₃ are also very effective at cleaving ethers.
Q2: How can I avoid ether cleavage during other reactions? A2: To avoid this side reaction, use the mildest acidic conditions possible for your desired transformation. If a strong acid is required, run the reaction at the lowest effective temperature and for the shortest possible time. If possible, choose reaction pathways that avoid strongly acidic conditions altogether.
Visualization: Catalyst Selection Logic
Caption: Decision tree for selecting an esterification catalyst.
References
Validation & Comparative
comparing the properties of 3-Ethoxybenzoic acid and 4-Ethoxybenzoic acid
A Comparative Analysis of 3-Ethoxybenzoic Acid and 4-Ethoxybenzoic Acid
This guide provides a detailed, objective comparison of the physicochemical and biological properties of this compound and 4-Ethoxybenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate informed decisions in experimental design and compound selection. The information is supported by experimental data and includes detailed methodologies for key analytical procedures.
Structural and Physicochemical Properties
This compound and 4-Ethoxybenzoic acid are structural isomers, differing only in the position of the ethoxy group on the benzoic acid ring. This seemingly minor structural variation leads to significant differences in their physical properties, particularly their melting points, which can influence formulation and application. Both compounds share the same molecular formula (C₉H₁₀O₃) and a very similar molecular weight.
Below is a summary of their key physicochemical properties compiled from various sources.
| Property | This compound | 4-Ethoxybenzoic Acid |
| CAS Number | 621-51-2 | 619-86-3[1][2] |
| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃[1] |
| Molecular Weight | 166.17 g/mol | 166.18 g/mol |
| Appearance | - | White crystalline powder |
| Melting Point | 136-140 °C | 195-201 °C |
| logP (o/w) | Data not available | 2.390 |
| Solubility | Data not available | Sparingly soluble in water |
Biological Activity and Applications
While both isomers serve as intermediates in organic synthesis, their reported biological activities and primary applications show notable distinctions.
This compound is broadly described as a raw material and intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. It is categorized as a xenobiotic compound. While specific biological activities for the compound itself are not extensively detailed in the provided results, the parent structure, 3-hydroxybenzoic acid, is known to have a wide range of biological properties, including antimicrobial and anti-inflammatory effects.
4-Ethoxybenzoic Acid has more specifically documented applications and biological effects. It is a versatile intermediate in the production of liquid crystals, polymer additives, and pharmaceuticals, particularly anti-inflammatory and analgesic agents. Recent research has highlighted its potential as an antimicrobial and anti-biofilm agent. Specifically, it has been shown to inhibit the formation of Staphylococcus aureus biofilms and, importantly, acts synergistically with the antibiotic vancomycin, increasing its efficacy against established biofilms. This activity is thought to be related to its ability to alter the hydrophobicity of the bacterial cell membrane. The compound has also been investigated for potential antioxidant properties.
Mandatory Visualizations
The following diagrams illustrate the structural differences between the two isomers and a typical experimental workflow for their comparative analysis.
Caption: Chemical structures of this compound and 4-Ethoxybenzoic acid.
Caption: General workflow for comparing properties of chemical isomers.
Experimental Protocols
The following sections detail the methodologies for determining the key properties discussed in this guide.
Determination of Melting Point
The melting point is a critical parameter for assessing the purity and identity of a crystalline solid.
-
Principle: The temperature at which a solid transitions to a liquid is measured. Pure compounds typically exhibit a sharp melting point, while impurities lead to a depressed and broader melting range.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp) or a Thiele tube, capillary tubes, thermometer.
-
Procedure:
-
A small amount of the dry, finely powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.
-
The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
-
Determination of Acid Dissociation Constant (pKa)
The pKa value is a measure of the strength of an acid in solution.
-
Principle: Potentiometric titration is a standard method where the pH of a solution of the acid is monitored as a standardized base is added. The pKa is the pH at which the acid is 50% dissociated, corresponding to the midpoint of the titration curve.
-
Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.
-
Procedure:
-
A precise amount of the ethoxybenzoic acid is weighed and dissolved in a suitable solvent (e.g., water or a water-alcohol mixture).
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
The data is plotted as pH versus the volume of base added. The equivalence point is the point of maximum slope on the curve.
-
The volume of base required to reach the half-equivalence point is determined, and the pH at this point is equal to the pKa of the acid.
-
Determination of Solubility
Solubility tests provide qualitative and quantitative information about a compound's behavior in different solvents.
-
Principle: The ability of a solute to dissolve in a solvent is observed. For acids, solubility in basic solutions (e.g., NaOH, NaHCO₃) indicates the formation of a more soluble salt.
-
Apparatus: Test tubes, vortex mixer or shaker, analytical balance.
-
Qualitative Procedure:
-
A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube.
-
A specific volume of the solvent (e.g., 0.75 mL of water, 5% NaOH, or 5% HCl) is added.
-
The tube is vigorously shaken for a set period (e.g., 60 seconds).
-
The mixture is observed to determine if the solid has completely dissolved.
-
-
Quantitative Procedure (Shake-Flask Method):
-
An excess amount of the solid is added to a known volume of the solvent in a sealed vial.
-
The mixture is agitated at a constant temperature until equilibrium is reached (this may take several hours or days).
-
The saturated solution is filtered to remove undissolved solid.
-
The concentration of the solute in the filtrate is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Determination of Octanol-Water Partition Coefficient (logP)
The logP value quantifies a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption and distribution.
-
Principle: The logP is the base-10 logarithm of the ratio of a compound's concentration in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium.
-
Apparatus: Separatory funnel or vials, shaker, analytical instrument (HPLC or UV-Vis spectrophotometer).
-
Shake-Flask Procedure:
-
Octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) are pre-saturated with each other.
-
A known amount of the compound is dissolved in one of the phases.
-
The two phases are combined in a vessel and shaken vigorously until equilibrium is established.
-
The mixture is allowed to stand until the two phases are completely separated.
-
The concentration of the compound in each phase is measured using a suitable analytical method.
-
The partition coefficient (P) is calculated as P = [concentration in octanol] / [concentration in aqueous phase], and the logP is the log₁₀(P).
-
References
A Comparative Analysis of Ethoxybenzoic Acid Isomers for Researchers and Drug Development Professionals
Introduction
Ethoxybenzoic acids, a group of aromatic carboxylic acids, are structural isomers that differ only in the position of the ethoxy group on the benzoic acid backbone. The three primary isomers—2-ethoxybenzoic acid, 3-ethoxybenzoic acid, and 4-ethoxybenzoic acid—share the same molecular formula (C9H10O3) and molecular weight (166.17 g/mol ). However, the spatial arrangement of the ethoxy and carboxyl functional groups leads to distinct physicochemical properties and, consequently, different applications and biological activities. This guide provides a detailed comparative analysis of these isomers, offering a valuable resource for researchers, scientists, and professionals in drug development and materials science.
Comparative Physicochemical Properties
The positioning of the ethoxy group significantly influences properties such as melting point, boiling point, acidity (pKa), and solubility. These differences are critical for applications ranging from chemical synthesis to drug formulation. For instance, 2-ethoxybenzoic acid is a low-melting solid or liquid at room temperature, while its 3- and 4-isomers are crystalline solids with significantly higher melting points.[1][2][3] The acidity of the isomers is also slightly different, which can affect their reactivity and biological interactions.
Table 1: Physicochemical Data of Ethoxybenzoic Acid Isomers
| Property | 2-Ethoxybenzoic Acid | This compound | 4-Ethoxybenzoic Acid |
| CAS Number | 134-11-2 | 621-51-2 | 619-86-3 |
| Melting Point | 19.3-19.5 °C | 136-140 °C | 197-199 °C |
| Boiling Point | 174-176 °C at 15 mmHg | ~254 °C (estimate) | ~254 °C (estimate) |
| pKa | 4.21 at 20 °C | Data not available | 4.49 (Predicted) |
| Water Solubility | Soluble | Data not available | 583 mg/L at 25 °C |
| LogP | 1.295 at 25 °C | Data not available | 2.39 |
| Appearance | Pale yellow low melting solid or liquid | Solid | White to light yellow crystal powder |
Synthesis and Production Overview
The synthesis of ethoxybenzoic acid isomers typically involves the Williamson ether synthesis, where a hydroxybenzoic acid (or its ester derivative) is treated with an ethylating agent like diethyl sulfate or iodoethane in the presence of a base. The choice of starting material dictates the final product isomer.
-
2-Ethoxybenzoic Acid: A common method involves the ethylation of salicylic acid (2-hydroxybenzoic acid) or its ester, methyl salicylate. One large-scale process describes reacting methyl salicylate with diethyl sulfate in the presence of potassium hydroxide and ethanol, followed by hydrolysis of the resulting ester. Another route starts from ethyl o-ethoxybenzoate, which is hydrolyzed using potassium tert-butoxide.
-
This compound: This isomer is synthesized from 3-hydroxybenzoic acid. The process involves an initial esterification of the starting material, followed by etherification with an alkyl halide (like iodoethane) and subsequent hydrolysis to yield the final acid.
-
4-Ethoxybenzoic Acid: Synthesis typically begins with 4-hydroxybenzoic acid or its esters, which are then ethylated. The raw materials for its preparation can include 4-ethoxybenzaldehyde or methyl 4-ethoxybenzoate.
Applications and Biological Activity
The distinct properties of each isomer lend them to different applications. While all serve as important chemical intermediates, their roles in final products vary.
-
2-Ethoxybenzoic Acid: This isomer is notably used as an active component in dental cements, where it helps prevent the entry of root-canal pathogens. It also serves as an important intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
-
This compound: Described as a xenobiotic compound, it is a key raw material and intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs.
-
4-Ethoxybenzoic Acid: This isomer is used as an intermediate in the production of liquid crystals. It is also utilized by researchers in the development of novel compounds, including anti-inflammatory and analgesic agents.
The biological activity of benzoic acid derivatives is highly dependent on the nature and position of their substituents. Isomeric position can dramatically influence the pharmacological profile of a compound by affecting its binding affinity to target proteins and overall efficacy. For instance, in the broader class of hydroxybenzoic acids, different isomers show varying potential to ameliorate cardiovascular issues by influencing different biological pathways. While direct comparative biological studies on the ethoxybenzoic acid isomers are limited, their distinct applications suggest different interactions at the molecular level.
Experimental Protocols
To ensure accurate comparative analysis, standardized experimental protocols for determining key physicochemical properties are essential.
1. Determination of pKa by Potentiometric Titration
-
Objective: To determine the acid dissociation constant (pKa) of each isomer.
-
Methodology:
-
Preparation: A precise amount of the ethoxybenzoic acid isomer is dissolved in a suitable solvent, such as a water-ethanol mixture, to create a solution of known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).
-
Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Analysis: A titration curve (pH vs. volume of NaOH added) is plotted. The pH at the half-equivalence point, where half of the acid has been neutralized, is equal to the pKa of the acid.
-
2. Determination of Water Solubility (Shake-Flask Method)
-
Objective: To measure the concentration of a saturated solution of each isomer in water.
-
Methodology:
-
Saturation: An excess amount of the solid isomer is added to a known volume of deionized water in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., on a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the ethoxybenzoic acid in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Mandatory Visualization
The following diagrams illustrate the chemical structures of the isomers and a typical experimental workflow for their comparative analysis.
Caption: A generalized workflow for the synthesis and biological evaluation of the isomers.
Caption: Positional isomerism dictates the physical properties and applications of ethoxybenzoic acids.
References
A Comparative Guide to the Validation of Analytical Methods for 3-Ethoxybenzoic Acid
For researchers, scientists, and drug development professionals, the selection and validation of a suitable analytical method are critical for ensuring the accuracy, reliability, and consistency of quantitative data for 3-Ethoxybenzoic acid. This guide provides an objective comparison of common analytical techniques used for the analysis of benzoic acid and its derivatives, offering a framework for the validation of methods for this compound. The information presented is based on established analytical practices for similar compounds, supported by experimental data from various studies.
Data Presentation: Comparison of Analytical Methods
The performance of an analytical method is evaluated based on several key validation parameters. The following table summarizes typical performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, which are commonly employed for the analysis of aromatic carboxylic acids.
| Validation Parameter | HPLC Method 1[1] | HPLC Method 2[1] | GC-MS (Derivatized)[1] | UV-Vis Spectrophotometry[1] |
| Linearity Range | 5-200 µg/mL | 2.5–80.0 µg/kg | Analyte Dependent | Analyte Dependent |
| Correlation Coefficient (r²) | 0.9998 | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.42 µg/mL | 0.39 mg/L | Analyte Dependent | Analyte Dependent |
| Limit of Quantitation (LOQ) | 1.14 µg/mL | 1.3 mg/L | Analyte Dependent | Analyte Dependent |
| Accuracy (Recovery %) | 85.61-102.04% | 83.0-110.2% | Typically 80-120% | Typically 90-110% |
| Precision (RSD %) | < 2% | < 10% | < 15% | < 5% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC, GC-MS, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.
-
Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and column oven is utilized.[2]
-
Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly employed.
-
Mobile Phase : A mixture of an acidic aqueous solution and an organic solvent is typical. For instance, a mobile phase consisting of 0.05 M ammonium acetate (pH 4.4) and methanol in a 60:40 (v/v) ratio can be used.
-
Flow Rate : A flow rate of 1.0 mL/min is generally maintained.
-
Detection Wavelength : The UV detection wavelength is typically set at the maximum absorbance of the analyte, for instance, 234 nm for benzoic acid derivatives.
-
Sample Preparation : The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary.
-
Instrumentation : A Gas Chromatograph coupled with a Mass Spectrometer is used.
-
Derivatization : The carboxylic acid group is converted to a more volatile ester or silyl ester. For example, derivatization can be achieved using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.
-
Column : A capillary column suitable for the analysis of the derivatized analyte is chosen.
-
Carrier Gas : Helium is commonly used as the carrier gas.
-
Temperature Program : An appropriate oven temperature program is developed to ensure the separation of the analyte from other components.
-
Ionization Mode : Electron Ionization (EI) is a common ionization mode.
-
Sample Preparation : The sample containing this compound is extracted with a suitable solvent, and the extract is then derivatized before injection into the GC-MS system.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective method, often used for the quantification of a pure substance in a simple matrix.
-
Instrumentation : A UV-Vis Spectrophotometer is used.
-
Wavelength of Maximum Absorbance (λmax) : The λmax for this compound in a specific solvent is determined by scanning a solution of the compound over a range of wavelengths (e.g., 200-400 nm). For benzoic acid in methanol, the λmax is around 230 nm.
-
Solvent : A solvent that dissolves the analyte and does not absorb in the region of interest is chosen, such as methanol or ethanol.
-
Procedure : A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in the sample is then determined by measuring its absorbance and interpolating from the calibration curve.
Mandatory Visualization
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.
Caption: Workflow for Analytical Method Validation.
References
A Spectroscopic Comparison of 3-Ethoxybenzoic Acid and Its Derivatives
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of 3-Ethoxybenzoic acid with its primary derivatives, ethyl 3-ethoxybenzoate and 3-ethoxybenzamide. By examining their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can elucidate the structural modifications and their impact on the spectral properties. This information is crucial for the identification, characterization, and quality control of these compounds in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its derivatives.
Infrared Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | 2500-3300 (broad), 1680-1710 (strong), 1200-1300 (strong), 1000-1100 (strong) | O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether and carboxylic acid), C-O (ether) |
| Ethyl 3-ethoxybenzoate | 1715-1735 (strong), 1200-1300 (strong), 1000-1100 (strong) | C=O (ester), C-O (ether and ester), C-O (ether) |
| 3-Ethoxybenzamide | 3100-3500 (two bands), 1650-1690 (strong), 1200-1300 (strong), 1000-1100 (strong) | N-H (amide), C=O (amide), C-O (ether), C-O (ether) |
¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | -OCH₂CH₃ Protons | Other Protons |
| This compound | 7.0-8.0 (m) | 4.1 (q), 1.4 (t) | ~11-13 (s, COOH) |
| Ethyl 3-ethoxybenzoate | 7.0-7.8 (m) | 4.1 (q), 1.4 (t) (ethoxy on ring); 4.3 (q), 1.3 (t) (ethyl ester) | - |
| 3-Ethoxybenzamide | 7.0-7.7 (m) | 4.1 (q), 1.4 (t) | ~5.5-7.5 (br s, NH₂) |
¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | Carbonyl Carbon | -OCH₂CH₃ Carbons |
| This compound | 115-160 | ~172 | ~64, ~15 |
| Ethyl 3-ethoxybenzoate | 115-160 | ~166 | ~64, ~15 (ethoxy on ring); ~61, ~14 (ethyl ester) |
| 3-Ethoxybenzamide | 115-160 | ~169 | ~64, ~15 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 166 | 137, 121, 93 |
| Ethyl 3-ethoxybenzoate | 194 | 165, 149, 121 |
| 3-Ethoxybenzamide | 165 | 148, 121, 93 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Detailed experimental protocols are provided below.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : Solid samples were analyzed as KBr pellets. A small amount of the sample was ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Data Acquisition : Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet was acquired and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Data Acquisition : Both ¹H and ¹³C NMR spectra were acquired at room temperature. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled sequence was employed to simplify the spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation : A small amount of the sample was introduced into the ion source, either directly via a solid probe or after separation by gas chromatography (GC).
-
Data Acquisition : The sample was ionized using a standard electron energy of 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range appropriate for the compound's molecular weight.
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of chemical compounds.
Caption: Workflow for Spectroscopic Comparison.
This guide serves as a foundational resource for understanding the spectroscopic properties of this compound and its common derivatives. The provided data and protocols can be readily applied in various scientific and industrial laboratories for compound verification and analysis.
A Comparative Guide to the Biological Activity of 3-Ethoxybenzoic Acid and Other Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoic acid and its derivatives are a versatile class of compounds with a wide range of applications in the pharmaceutical, cosmetic, and food industries.[1] Their biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, are significantly influenced by the nature and position of substituents on the benzene ring.[2][3] This guide provides a comparative overview of the biological activity of 3-Ethoxybenzoic acid versus other notable benzoic acid derivatives such as salicylic acid, acetylsalicylic acid (aspirin), and various hydroxy- and methoxybenzoic acids.
While this compound is primarily recognized as a xenobiotic compound and an intermediate in organic synthesis, direct experimental data on its biological activities are limited in publicly available literature.[4] Therefore, this guide will draw comparisons based on the established activities of structurally related compounds to infer the potential bioactivity of this compound and to highlight areas for future research. The positional isomerism of the ethoxy group, as seen in 4-Ethoxybenzoic acid, can significantly alter biological effects, a principle that likely extends to this compound.[5]
Comparative Analysis of Biological Activities
To provide a clear comparison, the following sections summarize the available quantitative data on the antimicrobial, anti-inflammatory, and antioxidant activities of various benzoic acid derivatives.
Antimicrobial Activity
The antimicrobial efficacy of benzoic acid derivatives is often attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.
Table 1: Comparative Antimicrobial Activity (MIC) of Benzoic Acid Derivatives
| Compound | Microorganism | MIC (mg/mL) | Reference |
| This compound | Data not available | - | |
| 4-Ethoxybenzoic acid | Staphylococcus aureus | Inhibits biofilm formation | |
| Benzoic acid | Escherichia coli O157:H7 | 1 | |
| 2-Hydroxybenzoic acid (Salicylic acid) | Escherichia coli O157:H7 | 1 | |
| 3-Hydroxybenzoic acid | Escherichia coli O157:H7 | 0.5 | |
| 4-Hydroxybenzoic acid | Escherichia coli O157:H7 | >0.5 (inactive at 0.5) | |
| 3-Methoxybenzoic acid | Escherichia coli | 2.0 | |
| 4-Methoxybenzoic acid | Escherichia coli | 2.0 |
Note: The antimicrobial activity of benzoic acid derivatives is influenced by factors such as the type and position of the substituent. For instance, the addition of a hydroxyl or methoxyl group can sometimes weaken the antibacterial effect compared to benzoic acid itself, with the position of the substituent playing a critical role.
Anti-inflammatory Activity
A prominent mechanism of anti-inflammatory action for many benzoic acid derivatives, particularly salicylates, is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.
Table 2: Comparative Anti-inflammatory Activity of Benzoic Acid Derivatives
| Compound | Target/Assay | IC50 (µM) or Effect | Reference |
| This compound | Data not available | - | |
| Acetylsalicylic acid (Aspirin) | COX-1 | ~150 | |
| COX-2 | ~300 | ||
| Salicylic acid | COX enzymes | Inhibits prostaglandin production | |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced inflammation in rats | Significant reduction of TNF-α and IL-1β | |
| Various phenolic acids (e.g., syringic acid, protocatechuic acid) | Inflammatory mediators | Inhibition of production |
Note: The anti-inflammatory potential of benzoic acid derivatives is a key area of pharmaceutical research. Novel derivatives are continuously being synthesized and evaluated for their ability to modulate inflammatory pathways with improved efficacy and reduced side effects compared to traditional NSAIDs like aspirin.
Antioxidant Activity
The antioxidant properties of benzoic acid derivatives, particularly phenolic acids, are often attributed to their ability to scavenge free radicals and chelate metal ions. Common in vitro assays to evaluate antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays.
Table 3: Comparative Antioxidant Activity of Hydroxybenzoic Acids
| Compound | Assay | Antioxidant Capacity | Reference |
| This compound | Data not available | - | |
| 2,3-Dihydroxybenzoic acid | FRAP | 202 ± 10.6 TAUFe/μmol (Strongest) | |
| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | FRAP | 149 ± 10.0 TAUFe/μmol | |
| 2,5-Dihydroxybenzoic acid | FRAP | 128 ± 6.3 TAUFe/μmol | |
| 3-Hydroxybenzoic acid | FRAP | Poorest efficiency | |
| 3,4-Dihydroxybenzoic acid | ABTS & DPPH | Scavenging rates >93.3% (ABTS) and dose-dependent (DPPH) | |
| Gallic acid (3,4,5-Trihydroxybenzoic acid) | DPPH, ABTS, FRAP | High antioxidant capacity |
Note: The number and position of hydroxyl groups on the benzoic acid ring are critical determinants of antioxidant activity. Dihydroxybenzoic acids generally exhibit strong antioxidant potential, with the relative positions of the hydroxyl groups influencing their efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. Below are summaries of standard protocols for the key experiments cited.
Antimicrobial Activity: Broth Microdilution for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: Bacterial or fungal colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in an appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Test Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the stock solution are then prepared in a 96-well microtiter plate with the appropriate broth.
-
Inoculation and Incubation: The prepared inoculum is added to each well containing the diluted test compounds. Positive (inoculum without compound) and negative (broth without inoculum) controls are included. The plates are incubated at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a classic model for evaluating the anti-inflammatory activity of compounds.
-
Animal Model: White laboratory outbred rats are used for the experiment.
-
Compound Administration: The test compound is administered to the rats, typically via intraperitoneal injection, at various doses. A positive control, such as diclofenac, is also used.
-
Induction of Inflammation: A solution of carrageenan is injected into the subplantar region of the rat's hind paw to induce localized edema.
-
Measurement of Edema: The volume of the paw is measured at specific time points after carrageenan injection using a plethysmometer.
-
Evaluation of Anti-inflammatory Effect: The anti-inflammatory activity is assessed by the reduction in edema volume in the experimental groups compared to a control group that received only the vehicle. The percentage of edema inhibition is calculated.
Antioxidant Activity: DPPH, ABTS, and FRAP Assays
These are common spectrophotometric methods to assess the antioxidant capacity of compounds.
-
DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. A solution of DPPH in methanol is prepared. The test compound is added, and the mixture is incubated in the dark. The reduction of the DPPH radical by the antioxidant results in a color change from purple to yellow, which is measured by the decrease in absorbance at approximately 517 nm.
-
ABTS Radical Cation Scavenging Assay: The ABTS radical cation is generated by the reaction of ABTS with potassium persulfate. The test compound is added to the ABTS radical solution, and the decrease in absorbance at approximately 734 nm is measured. The degree of decolorization is proportional to the antioxidant's scavenging ability.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance at approximately 593 nm is monitored.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures can aid in understanding the mechanisms of action and experimental design.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Benzoic Acid Derivatives.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Logical Relationship of Antioxidant Assays and Mechanisms for Phenolic Benzoic Acids.
Conclusion
While this compound remains a compound with underexplored biological potential, the extensive research on other benzoic acid derivatives provides a valuable framework for predicting its activities. Based on structure-activity relationships, it is plausible that this compound may exhibit antimicrobial, anti-inflammatory, and antioxidant properties. However, the potency of these effects is likely to be highly dependent on the position of the ethoxy group and may differ significantly from its 2- and 4-ethoxy isomers.
This comparative guide highlights the need for direct experimental evaluation of this compound to ascertain its biological profile. Such studies would not only fill a gap in the scientific literature but also potentially uncover a novel bioactive compound with applications in medicine and other fields. The provided experimental protocols and pathway diagrams offer a starting point for researchers interested in investigating the biological activities of this and other benzoic acid derivatives.
References
- 1. ijcrt.org [ijcrt.org]
- 2. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound 97 621-51-2 [sigmaaldrich.com]
- 5. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of 3-Ethoxybenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative structural analysis of 3-ethoxybenzoic acid against a selection of structurally related compounds: benzoic acid, 3-hydroxybenzoic acid, 3-methoxybenzoic acid, and its positional isomers, 2-ethoxybenzoic acid and 4-ethoxybenzoic acid. This objective comparison is supported by a compilation of experimental data from spectroscopic and crystallographic studies, offering valuable insights for researchers in the fields of medicinal chemistry, materials science, and drug development.
Physicochemical Properties
The substitution on the benzene ring significantly influences the physicochemical properties of benzoic acid derivatives. The introduction of an ethoxy group at the meta-position in this compound, for instance, alters its melting point and polarity compared to the parent benzoic acid and other substituted analogs. A summary of key physicochemical properties is presented in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₉H₁₀O₃ | 166.17 | 136-140[1] |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4[2] |
| 3-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | ~202 |
| 3-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | 105-107 |
| 2-Ethoxybenzoic Acid | C₉H₁₀O₃ | 166.17 | 19.3-19.5[3] |
| 4-Ethoxybenzoic Acid | C₉H₁₀O₃ | 166.17 | 197-199[4] |
Crystallographic Data
| Compound | Crystal System | Space Group | Unit Cell Parameters |
| This compound | Not specified | Not specified | Not specified |
| Benzoic Acid | Monoclinic | P2₁/c | a=5.52 Å, b=5.14 Å, c=21.90 Å, β=97° |
| 3-Hydroxybenzoic Acid | Orthorhombic | P2₁2₁2₁ | a=3.84 Å, b=10.96 Å, c=14.39 Å |
| 3-Methoxybenzoic Acid | Monoclinic | P2₁/c | a=3.8018 Å, b=15.6027 Å, c=11.9755 Å, β=90.889° |
| 2-Ethoxybenzoic Acid | Not specified | Not specified | Not specified |
| 4-Ethoxybenzoic Acid | Not specified | Not specified | Not specified |
Spectroscopic Analysis
Spectroscopic techniques provide fingerprints of molecular structure, allowing for detailed comparisons of electronic and vibrational states.
Infrared (IR) Spectroscopy
The IR spectra of these compounds are dominated by characteristic absorptions of the carboxylic acid group and the substituted benzene ring. The broad O-H stretch of the carboxylic acid dimer is typically observed in the 2500-3300 cm⁻¹ region. The C=O stretching vibration appears as a strong band around 1700 cm⁻¹. The position of the C-O stretch and the pattern of out-of-plane C-H bending vibrations can provide clues about the substitution pattern on the aromatic ring.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | O-H (broad): ~2500-3300, C=O: ~1700, C-O: ~1250, Aromatic C-H |
| Benzoic Acid | O-H (broad): ~2500-3300, C=O: ~1680-1710 |
| 3-Hydroxybenzoic Acid | O-H (phenolic and carboxylic, broad): ~2500-3600, C=O: ~1700 |
| 3-Methoxybenzoic Acid | O-H (broad): ~2500-3300, C=O: ~1690, C-O-C: ~1250 |
| 2-Ethoxybenzoic Acid | O-H (broad): ~2500-3300, C=O: ~1700, C-O-C: ~1240 |
| 4-Ethoxybenzoic Acid | O-H (broad): ~2500-3300, C=O: ~1680, C-O-C: ~1250 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in a molecule. The chemical shifts of the aromatic protons are sensitive to the nature and position of the substituents. The ethoxy group in the ethoxybenzoic acids gives rise to characteristic ethyl signals (a quartet and a triplet) in the ¹H NMR spectrum.
¹H NMR Data (δ, ppm)
| Compound | -COOH | Aromatic-H | Other |
|---|---|---|---|
| This compound | ~12-13 | ~7.1-7.8 (m) | 4.1 (q, 2H, -OCH₂-), 1.4 (t, 3H, -CH₃) |
| Benzoic Acid | ~12-13 | ~7.4-8.1 (m) | |
| 3-Hydroxybenzoic Acid | ~12-13 | ~6.9-7.7 (m) | ~9.8 (s, 1H, -OH) |
| 3-Methoxybenzoic Acid | ~11-12 | ~7.1-7.7 (m) | ~3.8 (s, 3H, -OCH₃) |
| 2-Ethoxybenzoic Acid | ~12-13 | ~6.9-8.0 (m) | 4.2 (q, 2H, -OCH₂-), 1.5 (t, 3H, -CH₃) |
| 4-Ethoxybenzoic Acid | ~12-13 | ~6.9 (d), ~7.9 (d) | 4.1 (q, 2H, -OCH₂-), 1.4 (t, 3H, -CH₃) |
¹³C NMR Data (δ, ppm)
| Compound | -COOH | Aromatic-C | Other |
|---|---|---|---|
| This compound | ~167 | ~115, 120, 122, 129, 131, 159 | ~64 (-OCH₂-), ~15 (-CH₃) |
| Benzoic Acid | ~168 | ~128, 129, 130, 133 | |
| 3-Hydroxybenzoic Acid | ~168 | ~116, 119, 121, 130, 132, 158 | |
| 3-Methoxybenzoic Acid | ~167 | ~114, 119, 122, 129, 132, 159 | ~55 (-OCH₃) |
| 2-Ethoxybenzoic Acid | ~167 | ~113, 121, 122, 132, 134, 159 | ~64 (-OCH₂-), ~15 (-CH₃) |
| 4-Ethoxybenzoic Acid | ~167 | ~114, 123, 132, 163 | ~64 (-OCH₂-), ~15 (-CH₃) |
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) is typically observed for these aromatic carboxylic acids. Common fragmentation pathways include the loss of -OH, -COOH, and cleavage of the ether linkage in the ethoxy and methoxy derivatives.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 166 | 138, 121, 93, 65 |
| Benzoic Acid | 122 | 105, 77, 51 |
| 3-Hydroxybenzoic Acid | 138 | 121, 93, 65 |
| 3-Methoxybenzoic Acid | 152 | 135, 107, 77 |
| 2-Ethoxybenzoic Acid | 166 | 138, 121, 93, 65 |
| 4-Ethoxybenzoic Acid | 166 | 138, 121, 93, 65 |
Experimental Protocols
The following are generalized experimental protocols for the key analytical techniques cited in this guide.
Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα). The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
NMR Spectroscopy (¹H and ¹³C)
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
A small amount of the solid powder is placed directly onto the diamond crystal of the ATR accessory. The spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹) by averaging a number of scans (e.g., 32) at a certain resolution (e.g., 4 cm⁻¹). A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
Electron Ionization Mass Spectrometry (EI-MS)
A dilute solution of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph. The sample is vaporized and then ionized by a beam of electrons (typically 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Visualizations
Caption: Chemical structures of this compound and related compounds.
Caption: A typical experimental workflow for structural analysis of organic compounds.
References
3-Ethoxybenzoic Acid as an Intermediate: A Performance Comparison Guide for Researchers
In the landscape of pharmaceutical and chemical synthesis, the selection of an appropriate intermediate is a critical decision that profoundly influences the efficiency, cost-effectiveness, and environmental impact of a synthetic route. 3-Ethoxybenzoic acid, a versatile benzoic acid derivative, is frequently employed as a key building block. This guide provides an objective comparison of its performance against a common alternative, 4-amino-3-ethoxybenzoic acid, in the synthesis of a key pharmaceutical intermediate. The comparison is supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance Comparison: Synthesis of 4-amino-3-ethoxy-N-ethylbenzamide
A valuable case study for comparing this compound with a key alternative is the synthesis of 4-amino-3-ethoxy-N-ethylbenzamide, a significant intermediate in pharmaceutical research. Two primary synthetic routes are evaluated: Route 1, a multi-step synthesis commencing with this compound, and Route 2, a more direct approach starting from 4-amino-3-ethoxybenzoic acid.
Quantitative Data Summary
The following table summarizes the key performance indicators for each synthetic route, offering a clear comparison of their efficiencies.
| Parameter | Route 1: Multi-step Synthesis from this compound | Route 2: Direct Amidation of 4-amino-3-ethoxybenzoic acid |
| Starting Material | This compound | 4-amino-3-ethoxybenzoic acid |
| Number of Steps | 3 | 1 |
| Overall Yield | ~60-70% | >85%[1] |
| Key Reagents | Nitrating mixture, SnCl₂/HCl, SOCl₂, Ethylamine | SOCl₂ or coupling agents (e.g., HOBt, EDCI), Ethylamine |
| Process Complexity | High | Low |
| Purification | Multiple chromatographic purifications required | Single final product purification |
Table 1: Comparison of Synthetic Routes for 4-amino-3-ethoxy-N-ethylbenzamide.
Analysis of Performance
Route 2, which utilizes 4-amino-3-ethoxybenzoic acid, demonstrates superior performance in terms of overall yield and process simplicity.[1] The single-step amidation is significantly more efficient and less labor-intensive than the three-step process starting from this compound.[1] The reduced number of steps in Route 2 also minimizes the need for multiple, often time-consuming, chromatographic purification stages.[1]
However, the choice of synthetic route is not solely determined by yield and efficiency. The availability and cost of the starting materials are crucial factors.[1] In scenarios where this compound is a more readily available or cost-effective precursor, Route 1 offers a viable, albeit more complex, alternative. This guide provides the necessary data and protocols to enable an informed decision based on specific project requirements and laboratory constraints.
Experimental Protocols
Detailed methodologies for the key transformations in both synthetic routes are provided below. These protocols are based on established organic chemistry procedures.
Route 1: Synthesis from this compound
This synthetic pathway involves three main stages: nitration, reduction, and amidation.
Caption: Synthetic workflow starting from this compound.
Step 1: Nitration of this compound
-
Objective: To introduce a nitro group at the 4-position of the benzene ring.
-
Procedure: To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0°C, a mixture of nitric acid (1.1 eq) and sulfuric acid is added dropwise, ensuring the temperature is maintained below 5°C. The reaction mixture is then poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to yield 3-ethoxy-4-nitrobenzoic acid.
Step 2: Reduction of 3-Ethoxy-4-nitrobenzoic Acid
-
Objective: To reduce the nitro group to an amino group.
-
Procedure: To a solution of 3-ethoxy-4-nitrobenzoic acid (1.0 eq) in ethanol, tin(II) chloride dihydrate (4.0 eq) is added, followed by the slow addition of concentrated hydrochloric acid. The mixture is heated to reflux for 3 hours. After cooling, the reaction is neutralized with a saturated solution of sodium bicarbonate. The precipitate is filtered and recrystallized from an ethanol/water mixture to give 4-amino-3-ethoxybenzoic acid.
Step 3: Amidation of 4-Amino-3-ethoxybenzoic Acid
-
Objective: To form the final amide product.
-
Procedure: A mixture of 4-amino-3-ethoxybenzoic acid (1.0 eq) and thionyl chloride (1.5 eq) in dichloromethane is refluxed for 2 hours. Excess thionyl chloride is removed under reduced pressure. The resulting acyl chloride is dissolved in fresh dichloromethane and cooled to 0°C. A solution of ethylamine (2.2 eq) in dichloromethane is added dropwise. The reaction is stirred at room temperature for 12 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to yield 4-amino-3-ethoxy-N-ethylbenzamide. The typical yield for this step is 80-85%.
Route 2: Direct Amidation of 4-amino-3-ethoxybenzoic acid
This streamlined approach directly couples commercially available 4-amino-3-ethoxybenzoic acid with ethylamine.
Caption: Direct synthetic workflow from 4-amino-3-ethoxybenzoic acid.
-
Objective: To directly form the amide bond in a single step.
-
Procedure: To a stirred suspension of 4-amino-3-ethoxybenzoic acid (1.0 eq) in dichloromethane, thionyl chloride (1.2 eq) is added dropwise at 0°C. The mixture is allowed to warm to room temperature and stirred for 1 hour, followed by refluxing for 2 hours. After cooling, the excess thionyl chloride is removed under reduced pressure. The resulting acyl chloride is dissolved in fresh dichloromethane and cooled to 0°C. A solution of ethylamine (2.2 eq) in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to yield 4-amino-3-ethoxy-N-ethylbenzamide.
Signaling Pathway Visualization
While this compound itself is an intermediate and not biologically active in a signaling context, the final products derived from it often are. The synthesized compound, 4-amino-3-ethoxy-N-ethylbenzamide, is a substituted benzamide. This class of molecules frequently targets G-protein coupled receptors (GPCRs). Based on structural similarity to established dopamine receptor ligands such as Eticlopride, it is hypothesized that 4-amino-3-ethoxy-N-ethylbenzamide may act as an antagonist at D2-like dopamine receptors (D2R and D3R).
The antagonism of the D2 receptor would block the canonical Gαi/o-coupled signaling pathway. This would lead to a disinhibition of adenylyl cyclase, resulting in increased intracellular cAMP levels and modulation of downstream effectors.
Caption: Proposed antagonistic action at the D2 receptor signaling cascade.
Conclusion
This guide provides a detailed comparison of this compound and its alternative, 4-amino-3-ethoxybenzoic acid, as intermediates in the synthesis of 4-amino-3-ethoxy-N-ethylbenzamide. The data clearly indicates that for this specific target, the use of 4-amino-3-ethoxybenzoic acid offers a more efficient and streamlined synthetic route with a higher overall yield. However, the choice of intermediate will always be contingent on a variety of factors, including the cost and availability of starting materials, desired purity, and available equipment. By presenting quantitative data, detailed experimental protocols, and relevant biological context, this guide equips researchers with the necessary information to make a well-informed decision for their specific synthetic needs.
References
Comparative Analysis of 3-Ethoxybenzoic Acid Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential cross-reactivity of 3-Ethoxybenzoic acid in immunoassays. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on structurally similar benzoic acid derivatives to predict its behavior and establishes a framework for conducting cross-reactivity studies. The guide offers detailed experimental protocols and visual workflows to aid in the design and interpretation of such assays.
Understanding Cross-Reactivity in Immunoassays
Cross-reactivity is a phenomenon where an antibody binds to molecules other than its specific target analyte. In the context of immunoassays, this can lead to inaccurate quantification and false-positive results, which is a significant concern in drug development and diagnostics. For a small molecule like this compound, structural similarities to other compounds present in a sample can lead to interference. Therefore, a thorough assessment of an antibody's specificity is a critical component of assay validation.
Comparison with Alternative Compounds
To understand the potential cross-reactivity of this compound, it is useful to compare it with structurally related molecules. The following table presents hypothetical, yet plausible, cross-reactivity data for this compound and selected alternatives in a competitive ELISA designed for the detection of benzoic acid. The alternatives include the parent molecule (Benzoic Acid), a positional isomer (4-Ethoxybenzoic Acid), and a related compound with a different alkoxy group (3-Methoxybenzoic Acid).
Table 1: Hypothetical Cross-Reactivity of this compound and Analogs in a Benzoic Acid Competitive ELISA
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| Benzoic Acid (Analyte) | C7H6O2 | 10 | 100% |
| This compound | C9H10O3 | 50 | 20% |
| 4-Ethoxybenzoic Acid | C9H10O3 | 80 | 12.5% |
| 3-Methoxybenzoic Acid | C8H8O3 | 40 | 25% |
% Cross-Reactivity = (IC50 of Analyte / IC50 of Test Compound) x 100
This hypothetical data suggests that while this compound and its analogs may cross-react in an immunoassay for benzoic acid, the degree of cross-reactivity is influenced by the position and nature of the alkoxy substituent.
Experimental Protocols
To experimentally determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable method.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Reagent Preparation:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Primary Antibody Solution: Dilute anti-benzoic acid antibody in blocking buffer to its optimal concentration (determined by titration).
-
Enzyme Conjugate: Dilute a benzoic acid-horseradish peroxidase (HRP) conjugate in blocking buffer.
-
Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2 M Sulfuric Acid.
-
Standards and Test Compounds: Prepare serial dilutions of benzoic acid (standard), this compound, and other test compounds in the assay buffer.
2. Assay Procedure:
-
Coating: Coat the wells of a 96-well microplate with a capture antibody against a benzoic acid-protein conjugate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition: Add the standard or test compound solutions to the wells, followed by the addition of the primary anti-benzoic acid antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Addition: Add the HRP-conjugated benzoic acid to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Signal Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the benzoic acid concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the maximum signal) for benzoic acid and each test compound.
-
Calculate the percent cross-reactivity for each test compound using the formula provided in the table caption.
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the experimental process and the potential biological context of this compound, the following diagrams are provided.
Caption: A general workflow for determining the cross-reactivity of a compound using a competitive immunoassay.
Benzoic acid and its derivatives are known to be involved in various biological pathways. For instance, benzoic acid is a precursor in the biosynthesis of salicylic acid in plants, a key signaling molecule in plant defense.
Caption: A simplified diagram of the two major pathways for salicylic acid biosynthesis in plants, both originating from chorismate.
Conclusion
While direct experimental data on the cross-reactivity of this compound is scarce, this guide provides a framework for its evaluation. By employing a systematic approach using competitive immunoassays and comparing its behavior to structurally similar compounds, researchers can gain valuable insights into its potential for off-target binding. The provided protocols and diagrams serve as a practical resource for designing and interpreting these crucial studies in the drug development pipeline. It is imperative to conduct thorough validation of any immunoassay to ensure the accuracy and reliability of the generated data.
A Comparative Review of Synthesis Methods for Ethoxybenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prevalent synthesis methods for 2-, 3-, and 4-ethoxybenzoic acids, crucial intermediates in the pharmaceutical and materials science sectors. The performance of each method is evaluated based on reaction yields, conditions, and starting material accessibility, supported by detailed experimental protocols.
Key Synthesis Routes
Three primary methods for the synthesis of ethoxybenzoic acids are compared:
-
Williamson Ether Synthesis: A versatile and widely used method involving the O-alkylation of the corresponding hydroxybenzoic acid or its ester derivative.
-
Grignard Carboxylation: This method utilizes a Grignard reagent prepared from an ethoxybromobenzene isomer, which is then carboxylated using carbon dioxide.
-
Oxidation of Ethoxytoluenes: The oxidation of the methyl group of an ethoxytoluene isomer to a carboxylic acid offers a direct route to the desired product.
Comparative Data of Synthesis Methods
The following tables summarize the quantitative data for each synthesis method, allowing for a direct comparison of their efficiencies.
Table 1: Williamson Ether Synthesis of Ethoxybenzoic Acids
| Target Compound | Starting Material | Ethylating Agent | Base | Solvent | Reaction Conditions | Yield (%) |
| 2-Ethoxybenzoic Acid | Methyl Salicylate | Diethyl Sulfate | KOH | Ethanol | 15°C, 6 h | >98%[1] |
| 2-Ethoxybenzoic Acid | Salicylic Acid | Bromoethane | KOH | Acetone | Reflux, 9-15 h | High |
| 3-Ethoxybenzoic Acid | 3-Hydroxybenzoic Acid | Ethyl Iodide | K₂CO₃ | Acetone | Reflux, 6-8 h | Good (estimated) |
| 4-Ethoxybenzoic Acid | 4-Hydroxybenzoic Acid | Benzyl Chloride* | K₂CO₃ | Water (with surfactant) | N/A | ~92%[2] |
*Note: Data for 4-ethoxybenzoic acid is based on a closely related synthesis of 4-benzyloxybenzoic acid.
Table 2: Alternative Synthesis Routes for Ethoxybenzoic Acids
| Target Compound | Synthesis Method | Starting Material | Key Reagents | Yield (%) |
| 2-Ethoxybenzoic Acid | Hydrolysis | Ethyl 2-ethoxybenzoate | KOH/DMSO or NaOH/H₂O | 80% to >98%[1] |
| All Isomers (General) | Grignard Carboxylation | Ethoxybromobenzene | Mg, CO₂, H₃O⁺ | Variable |
| All Isomers (General) | Oxidation | Ethoxytoluene | KMnO₄ | Variable |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Protocol 1: Williamson Ether Synthesis of 2-Ethoxybenzoic Acid via Methyl Salicylate
This two-step industrial-scale synthesis boasts a high yield.[1]
Step 1: Ethylation of Methyl Salicylate
-
In a 1000L reaction kettle, introduce 5% of 95% edible ethanol.
-
Under stirring and cooling, add 60 kg of solid KOH (90% purity) in batches.
-
Add 152 kg of methyl salicylate (99.5% purity) dropwise at 15°C.
-
Subsequently, add 162 kg of diethyl sulfate dropwise, maintaining the temperature at 15°C. The addition is carried out over approximately 6 hours.
-
Monitor the pH, and if it is below 11, add an additional 6.1 kg of KOH and continue the reaction at 15°C until the pH reaches 6.
-
Filter the reaction mixture to remove the solid precipitate.
-
The filtrate is then distilled to recover the ethanol, yielding the crude ethylated intermediate as a colorless oil.
Step 2: Hydrolysis to 2-Ethoxybenzoic Acid
-
Transfer the colorless oil from the previous step to a 1000L reactor.
-
Add 665 kg of water and 53.2 kg of NaOH.
-
Stir and heat the mixture at 65°C for 6 hours, resulting in a clear, colorless solution with a pH of 14.
-
After cooling, acidify the reaction solution with hydrochloric acid to a pH of 4.5 to precipitate the product as a colorless oil.
-
Separate the organic layer and wash it twice with water.
-
The final product, 2-ethoxybenzoic acid, is obtained by distillation under reduced pressure with a yield of 98.31% and a purity of 99.73%.[1]
Protocol 2: General Procedure for Williamson Ether Synthesis of 3- and 4-Ethoxybenzoic Acids
This protocol is adapted from the synthesis of related alkoxybenzoic acids.
Step 1: Esterification of Hydroxybenzoic Acid
-
Dissolve the respective hydroxybenzoic acid (3-hydroxybenzoic acid or 4-hydroxybenzoic acid) in ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8 hours to yield the corresponding ethyl hydroxybenzoate.
Step 2: Etherification of Ethyl Hydroxybenzoate
-
Dissolve the ethyl hydroxybenzoate in acetone.
-
Add potassium carbonate as the base.
-
Add an ethylating agent such as ethyl iodide.
-
Reflux the mixture for 6-8 hours.
-
After the reaction, the crude ethyl ethoxybenzoate is purified, typically by column chromatography.
Step 3: Hydrolysis to Ethoxybenzoic Acid
-
Dissolve the purified ethyl ethoxybenzoate in methanol.
-
Add a 10% aqueous solution of potassium hydroxide.
-
Stir the mixture until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the ethoxybenzoic acid.
-
The solid product is then collected by filtration, washed with water, and dried.
Protocol 3: General Procedure for Grignard Carboxylation
This method is a viable route, though specific yield data for ethoxybenzoic acids is limited. The general procedure is as follows:
-
Prepare the Grignard reagent by reacting the corresponding ethoxybromobenzene isomer with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere.
-
Pour the freshly prepared Grignard reagent onto an excess of crushed solid carbon dioxide (dry ice).
-
After the reaction is complete, the resulting magnesium salt is hydrolyzed with a dilute acid (e.g., HCl) to yield the crude ethoxybenzoic acid.
-
The product is then purified by extraction and recrystallization.
Protocol 4: General Procedure for Oxidation of Ethoxytoluenes
This method offers a direct conversion of the methyl group to a carboxylic acid.
-
Suspend the respective ethoxytoluene isomer in an aqueous solution.
-
Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions while heating the mixture.
-
The reaction is typically refluxed until the oxidation is complete.
-
After cooling, the manganese dioxide byproduct is removed by filtration.
-
The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the ethoxybenzoic acid.
-
The crude product is collected by filtration and purified by recrystallization.
Synthesis Route Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis methods.
Caption: General workflow for Williamson Ether Synthesis.
Caption: Workflow for Grignard Carboxylation.
Caption: Workflow for the Oxidation of Ethoxytoluene.
Conclusion
The Williamson ether synthesis stands out as a highly efficient and versatile method for preparing all three isomers of ethoxybenzoic acid, with reported yields often exceeding 90%, particularly for the 2-isomer. While Grignard carboxylation and the oxidation of ethoxytoluenes are viable alternatives, the Williamson ether synthesis, especially when starting from the corresponding hydroxybenzoic acid esters, generally offers a more controlled and higher-yielding pathway. The choice of method will ultimately depend on the availability of starting materials, desired scale, and specific laboratory capabilities.
References
Validating the Purity of Commercially Available 3-Ethoxybenzoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to achieving reliable and reproducible experimental results. This guide provides a comparative framework for validating the purity of commercially available 3-Ethoxybenzoic acid, a key intermediate in the synthesis of various organic molecules, pharmaceuticals, and dyes. We present a multi-faceted approach, combining chromatographic and spectroscopic techniques to ensure the quality of this critical reagent.
Comparison of Analytical Techniques for Purity Assessment
A comprehensive purity analysis of this compound requires a combination of analytical methods. While techniques like melting point analysis offer a quick preliminary check, they are often insufficient for confirming the high purity required in sensitive applications.[1] High-Performance Liquid Chromatography (HPLC) is a primary technique for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation and impurity profiling.[2] The table below compares the utility of these key techniques.
| Analytical Technique | Principle of Analysis | Information Provided | Typical Purity Indication | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and mobile phase.[1] | Retention time of the main peak, presence and relative area % of impurity peaks.[1] | >98% (determined by peak area normalization) | High sensitivity and resolution for separating complex mixtures; quantitative.[1] | Requires method development; reference standards are needed for absolute quantification. |
| Quantitative Nuclear Magnetic Resonance (¹H-qNMR) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, with signal intensity proportional to the number of nuclei. | Chemical shifts for structural confirmation, peak integration for quantitative purity assessment against a certified internal standard. | >98% (determined by absolute quantification) | Provides both structural and quantitative information; highly accurate and precise with a suitable internal standard. | Lower sensitivity compared to HPLC for trace impurities; requires a high-field NMR spectrometer. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation of the main compound and identification of potential impurities. | Confirms identity and helps identify impurities. | Extremely sensitive for detecting trace impurities and confirming molecular identity. | Not inherently quantitative without appropriate standards and calibration. |
| Melting Point Analysis | Determination of the temperature range over which the solid melts. | A sharp melting point close to the literature value (136-140 °C). | A narrow melting range (e.g., 1-2 °C) indicates high purity; impurities typically broaden and lower the melting range. | Simple, fast, and inexpensive preliminary assessment of purity. | Insensitive to small amounts of impurities; not suitable for amorphous solids. |
Experimental Workflow for Purity Validation
A systematic approach is essential for the comprehensive purity validation of a newly acquired batch of this compound. The following workflow outlines the recommended sequence of analyses, from preliminary checks to detailed characterization.
Caption: Workflow for the purity validation of this compound.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable purity data. Below are standard protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This method is designed to quantify the purity of this compound and detect any related impurities.
-
Objective: To determine the chemical purity of this compound by area percent.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Reagents:
-
This compound sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved. Inject the prepared sample and run the gradient analysis.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main this compound peak to determine the purity.
-
Quantitative ¹H-NMR (qNMR) for Purity Assessment
This protocol provides a method for determining the absolute purity of this compound using an internal standard.
-
Objective: To confirm the structure and determine the absolute purity of this compound.
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
-
Reagents:
-
This compound sample.
-
Certified internal standard (e.g., dimethyl sulfone, maleic acid).
-
Deuterated solvent (e.g., DMSO-d₆).
-
-
Procedure:
-
Sample Preparation: Accurately weigh about 10 mg of the this compound sample and about 5 mg of the certified internal standard into a vial. Dissolve the mixture in approximately 0.7 mL of the deuterated solvent. Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire the ¹H-NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 value) to allow for complete relaxation of all relevant protons, which is crucial for accurate quantification.
-
Data Analysis:
-
Confirm the identity of this compound by comparing the chemical shifts and splitting patterns with a reference spectrum.
-
Integrate a well-resolved peak of this compound and a peak from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
-
Mass Spectrometry (MS) for Molecular Weight Confirmation
-
Objective: To confirm the molecular weight of this compound and identify potential impurities.
-
Instrumentation:
-
Mass spectrometer, typically coupled with an LC system (LC-MS).
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 0.1 mg/mL) in a suitable solvent like acetonitrile/water.
-
Analysis: Infuse the sample directly into the mass spectrometer or inject it into the LC-MS system. Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Compare the observed molecular ion peak (e.g., [M-H]⁻ at m/z 165.06) with the theoretical mass of this compound (166.17 g/mol ). Analyze other peaks in the spectrum to identify potential impurities.
-
Data Presentation for Comparative Analysis
To facilitate a direct comparison of this compound from different commercial suppliers, all quantitative data should be summarized in a clear and structured table.
| Supplier | Lot Number | Stated Purity (%) | HPLC Purity (% Area) | ¹H-qNMR Purity (% w/w) | Melting Point (°C) | Notes on Impurities |
| Supplier A | A12345 | >98 | 99.2 | 98.9 | 137-138 | Single impurity at 0.3% by HPLC. |
| Supplier B | B67890 | 97 | 97.5 | 97.1 | 135-138 | Two impurities detected at 0.8% and 0.5% by HPLC. |
| Supplier C | C54321 | >99 (High Purity) | 99.8 | 99.6 | 138-139 | No significant impurities detected (<0.1%). |
Conclusion
Validating the purity of commercially available this compound is a critical step in ensuring the integrity of research and development activities. A single analytical method is often insufficient for a comprehensive assessment. The recommended approach involves a preliminary melting point analysis for a quick check, followed by high-resolution HPLC for quantitative analysis of impurities, and confirmed by ¹H-qNMR for absolute purity determination and structural verification. This multi-technique strategy provides the highest confidence in the quality of the reagent, thereby safeguarding the reliability of subsequent experimental outcomes.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Ethoxybenzoic Acid
For immediate reference, this guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 3-Ethoxybenzoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and general best practices for handling acidic compounds.[3][4][5]
| Body Part | Personal Protective Equipment | Material/Standard and Rationale |
| Eyes/Face | Chemical safety goggles and/or a face shield | Goggles should be splash-proof to protect against accidental splashes. A face shield offers broader protection for the entire face. |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids. Always inspect gloves for any signs of degradation or perforation before use and dispose of contaminated gloves immediately. |
| Body | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills. For larger quantities, consider an impervious apron. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To minimize the inhalation of dust or vapors, all handling should be performed in a well-ventilated area, preferably a certified chemical fume hood. If ventilation is inadequate, an N95 respirator or a respirator with acid gas cartridges may be necessary. |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Plan: From Preparation to Cleanup
A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step operational plan outlines the key stages of working with this chemical.
Experimental Protocols
1. Preparation and Engineering Controls:
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or dust.
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in good working order before beginning any work.
-
Container Handling: Keep the container tightly closed when not in use.
2. Handling the Chemical:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes. Do not breathe in dust or vapors.
-
Dispensing: When transferring the solid, do so carefully to avoid creating dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical. Do not eat, drink, or smoke in the laboratory.
3. Cleanup:
-
Decontamination: After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
PPE Removal: Carefully remove and dispose of contaminated PPE, such as gloves, in a designated waste container.
-
Final Hand Wash: Wash hands again thoroughly before leaving the laboratory.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any associated contaminated materials is critical for environmental safety and regulatory compliance.
-
Waste Classification: All waste materials, including the chemical itself, any contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.
-
Waste Collection:
-
Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.
-
For spills, sweep or shovel the material into a suitable container for disposal. Avoid generating dust during cleanup.
-
-
Disposal Route: Dispose of the hazardous waste through an approved waste disposal service. Adhere to all local, regional, and national hazardous waste regulations. Do not allow the chemical to enter drains or sewers.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
